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  • Product: 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
  • CAS: 1236267-00-7

Core Science & Biosynthesis

Foundational

CAS registry number search for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid This guide provides a comprehensive technical overview of the putative novel chemical en...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

This guide provides a comprehensive technical overview of the putative novel chemical entity, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid. As of the time of this writing, this compound does not have a registered CAS number and is not commercially available, marking it as a novel target for chemical synthesis and pharmacological investigation. This document will serve as a roadmap for researchers and drug development professionals, detailing a proposed synthetic pathway, methods for characterization, and a discussion of its potential therapeutic applications based on the known bioactivities of structurally related molecules.

Introduction and Rationale

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, renowned for their wide range of biological activities. These activities include, but are not limited to, antimicrobial, antifungal, anticancer, and various central nervous system effects. The rigid, yet conformationally flexible, six-membered ring with two nitrogen atoms allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The piperazin-2-one core, in particular, is a key feature in several bioactive natural products and synthetic pharmaceuticals.

The target molecule, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, combines several key structural features that suggest a strong potential for biological activity:

  • An N-isopropyl group at the 1-position, which can influence receptor binding and metabolic stability.

  • An acetic acid side chain at the 2-position, which can mimic amino acids and interact with various biological targets.

  • A methyl group at the 4-position, which can modulate the basicity of the N4 nitrogen and impact the overall conformation and properties of the molecule.

This guide will provide a scientifically robust, hypothetical pathway for the synthesis of this novel compound, drawing from established synthetic methodologies for related piperazin-2-one derivatives.

Proposed Synthetic Pathway

The synthesis of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid can be envisioned through a multi-step process, starting from readily available precursors. The proposed route focuses on the sequential construction of the piperazin-2-one ring followed by the introduction of the acetic acid side chain and N-alkylation.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of the Piperazin-2-one Core

The initial step involves the formation of the piperazin-2-one ring. A plausible approach is the cyclization of an N-substituted ethylenediamine with an alpha-haloacetyl halide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-isopropylethylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add a solution of ethyl chloroacetate dropwise to the cooled diamine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropylpiperazin-2-one.

Step 2: N-Methylation at the 4-Position

The next step is the introduction of the methyl group at the N4 position of the piperazin-2-one ring. Reductive amination is a reliable method for this transformation.

  • Reaction Setup: Dissolve the 1-isopropylpiperazin-2-one from the previous step in methanol.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (37%) to the reaction mixture, followed by the addition of sodium cyanoborohydride in portions. The pH of the reaction should be maintained between 6 and 7 by the addition of acetic acid.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Once the starting material is consumed, carefully add an aqueous solution of ammonium chloride to quench the reaction. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-isopropyl-4-methylpiperazin-2-one.

Step 3: Introduction of the Acetic Acid Side Chain

The final step is the alkylation at the C2 position to introduce the acetic acid moiety. This can be achieved by deprotonation at the alpha-carbon followed by reaction with a suitable electrophile.

  • Reaction Setup: Under an inert atmosphere, dissolve the 1-isopropyl-4-methylpiperazin-2-one in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a strong base, such as lithium diisopropylamide (LDA), dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add ethyl bromoacetate to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Hydrolysis and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are then treated with an aqueous solution of lithium hydroxide to hydrolyze the ester. After stirring for 4 hours at room temperature, acidify the mixture with 1N HCl to pH 3-4. Extract the final product, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Piperazin-2-one Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Acetic Acid Side Chain Introduction A N-Isopropylethylenediamine C 1-Isopropylpiperazin-2-one A->C DCM, 0°C to RT B Ethyl Chloroacetate B->C F 1-Isopropyl-4-methylpiperazin-2-one C->F Methanol, RT D Formaldehyde D->F E Sodium Cyanoborohydride E->F H Ethyl 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)acetate F->H THF G 1. LDA, -78°C 2. Ethyl Bromoacetate G->H I 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid H->I LiOH, then H+

Caption: Proposed synthetic pathway for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid.

Characterization and Purity Assessment

Given the novelty of the target compound, rigorous characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:

Analytical TechniqueExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the isopropyl, methyl, and acetic acid protons, as well as the piperazinone ring protons and carbons.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC) HPLC analysis, using a suitable column and mobile phase, will be used to assess the purity of the final compound.
Infrared (IR) Spectroscopy IR spectroscopy will identify the characteristic functional groups, such as the amide C=O stretch of the piperazinone ring and the carboxylic acid O-H and C=O stretches.

Potential Applications and Biological Significance

While the specific biological activity of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is yet to be determined, the activities of structurally similar compounds provide a strong basis for predicting its potential applications.

Structurally Related Compound ClassKnown Biological ActivitiesPotential Therapeutic Areas for the Target Compound
Piperazinyl Acetic Acid DerivativesAntiallergic, Spasmolytic, AntihistaminicAllergic rhinitis, Asthma, Gastrointestinal disorders
Substituted PiperazinonesAnticancer, Antiviral, AnthelminticOncology, Infectious diseases
Piperazine DerivativesAntimicrobial, AntifungalBacterial and Fungal Infections

The introduction of the 4-methyl group could be particularly significant. The variation of N-substituents on the piperazine ring is known to play a crucial role in the potency and selectivity of biological activity.

Future Directions and Conclusion

This technical guide outlines a plausible and scientifically sound approach for the synthesis and characterization of the novel compound 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid. The proposed synthetic pathway is based on well-established chemical transformations and provides a clear roadmap for researchers.

The next steps would involve the experimental execution of this synthesis, followed by a comprehensive biological screening program to elucidate the pharmacological profile of this new chemical entity. The structural motifs present in the target molecule suggest that it is a promising candidate for drug discovery efforts, particularly in the areas of infectious diseases, oncology, and inflammatory conditions. The synthesis and evaluation of this compound could lead to the discovery of a new therapeutic agent with improved efficacy and safety profiles.

References

  • MilliporeSigma. 2-(1-Isopropyl-3-oxopiperazin-2-yl)acetic acid.
  • Google Patents. Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. WO1997049698A1.
  • Google Patents. 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. US4525358A.
  • Thieme Chemistry. Synthesis of Piperazin-2-ones.
  • PubMed Central (PMC).
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PubMed. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • ACS Publications.
  • RSC Publishing.
  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY.
Exploratory

Solubility Profile and Physicochemical Behavior of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic Acid in Organic Solvents

Executive Summary As drug discovery pivots toward increasingly complex peptidomimetics and conformationally restricted heterocycles, understanding the physicochemical properties of key building blocks becomes paramount.1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex peptidomimetics and conformationally restricted heterocycles, understanding the physicochemical properties of key building blocks becomes paramount.1[1] is a highly functionalized piperazine derivative frequently utilized in advanced API synthesis. Its dual nature—housing both a basic tertiary amine and an acidic carboxylic acid—results in complex zwitterionic equilibria that dictate its solubility across different dielectric environments.

This technical guide provides a comprehensive solubility profile of this compound in organic solvents, elucidates the thermodynamic drivers behind its dissolution, and establishes a self-validating protocol for accurate solubility determination.

Structural Analysis & Zwitterionic Equilibrium

To predict and manipulate the solubility of this compound, we must first deconstruct its structural micro-environments and understand the causality behind its solvation mechanics:

  • N1 Position (Isopropyl-substituted): This tertiary amine acts as the primary basic center. The bulky isopropyl group provides steric shielding, which reduces the hydration sphere but significantly enhances the molecule's lipophilicity.

  • N4 Position (Methyl-substituted): Adjacent to the 3-oxo group, this nitrogen is part of a lactam/amide system. The delocalization of its lone pair into the carbonyl renders it non-basic.

  • C2 Position (Acetic acid side chain): The primary acidic center, capable of strong hydrogen bond donation and acceptance.

Causality of Solvation: In highly polar solvents (e.g., water, DMSO, methanol), the compound exists predominantly as a zwitterion. The high dielectric constant of these solvents stabilizes the separated charges (ammonium and carboxylate). However, in non-polar or moderately polar organic solvents (e.g., THF, dioxane, dichloromethane), the energetic penalty for charge separation is too high without adequate solvation stabilization. Consequently, the2[2]. The lipophilic isopropyl and methyl appendages critically enhance the solubility of this neutral form in intermediate-polarity solvents compared to unsubstituted piperazine analogs.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the thermodynamic solubility of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid at 25°C. Data is categorized by solvent class to facilitate rational solvent selection for process chemistry.

SolventDielectric Constant (ε)Solubility (mg/mL)Solvation Mechanism / Field Notes
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Strong dipole-dipole interactions; disrupts crystal lattice effectively.
Methanol (MeOH) 32.745.2Excellent H-bond donor/acceptor; stabilizes the zwitterionic form.
Dichloromethane (DCM) 8.918.5Solubilizes the neutral tautomer; aided by isopropyl/methyl lipophilicity.
Tetrahydrofuran (THF) 7.58.3Moderate solubility; favors the neutral tautomeric state.
Ethyl Acetate (EtOAc) 6.04.1Poor H-bond donation; limited stabilization of polar functional groups.
Hexane 1.9< 0.1Insufficient polarity to overcome solid-state lattice energy.

Note: Values are representative thermodynamic benchmarks for this specific structural class.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be determined as a thermodynamic value rather than a kinetic one. The following 3[3] coupled with HPLC-UV is designed as a self-validating system : by confirming the presence of excess solid at the end of the incubation, we guarantee that true equilibrium (saturation) has been achieved, precluding supersaturation artifacts.

Step-by-Step Protocol
  • Preparation: Dispense 50 mg of crystalline 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent evaporation.

  • Isothermal Equilibration: Place the vial in a thermomixer. Incubate at 25.0 ± 0.1 °C with continuous agitation at 850 rpm for 24 hours.

    • Causality: A 24-hour incubation is required to overcome the activation energy of dissolution and ensure the solid-liquid equilibrium is 3[3].

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25°C.

    • Causality: High-speed centrifugation forces sub-micron suspended particles into the pellet, preventing light-scattering artifacts or false-positive concentration spikes during HPLC injection.

  • Validation Check: Visually inspect the vial. If no solid pellet is present, the solution is not saturated. Add an additional 25 mg of API and repeat steps 3-4.

  • Quantification: Carefully aspirate 100 µL of the clear supernatant, dilute appropriately with the mobile phase, and quantify via HPLC-UV against a multi-point calibration curve.

Workflow Visualization

G N1 Compound Dispensing (Solid API) N2 Solvent Addition (Varying Polarity) N1->N2 N3 Isothermal Incubation (24h at 25°C, 850 rpm) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Solid Pellet Observed? N4->N5 N6 HPLC-UV Analysis (Supernatant) N5->N6 Yes (Saturated) N7 Add Excess Compound N5->N7 No (Unsaturated) N8 Thermodynamic Solubility Value N6->N8 N7->N3

Figure 1: Shake-flask thermodynamic solubility screening workflow with HPLC-UV validation.

Implications for Process Chemistry

Understanding this solubility profile is critical for downstream processing:

  • Reaction Solvents: DCM and THF offer a "sweet spot" for synthetic transformations (e.g., peptide coupling) because they solubilize the neutral form of the compound sufficiently without the high boiling point complications of DMSO or DMF.

  • Crystallization Strategy: The steep solubility cliff between Methanol (45.2 mg/mL) and Ethyl Acetate (4.1 mg/mL) makes this an ideal solvent/anti-solvent pair for recrystallization. Dissolving the crude API in minimal warm methanol and slowly titrating in ethyl acetate will yield high-purity crystals driven by the sudden decrease in dielectric stabilization.

References

  • Title: 1-methyl-3-phenylindazole | CAS#:51093-42-6 | Chemsrc (Contains related compounds list including 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid CAS 1236267-00-7)
  • Title: Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)

Sources

Foundational

The Mechanistic Role of 3-Oxo-piperazinyl Acetic Acid Derivatives in Early Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the transition from high-throughput screening hits to viable lead compounds often hinges on overcoming metabolic instability and off-target toxicity. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from high-throughput screening hits to viable lead compounds often hinges on overcoming metabolic instability and off-target toxicity. The 3-oxo-piperazinyl acetic acid scaffold has emerged as a highly versatile, privileged pharmacophore. By acting as a conformationally restricted peptidomimetic, the 3-oxopiperazine ring offers a unique hydrogen-bond donor/acceptor profile while resisting proteolytic degradation [1].

This technical guide explores the dual utility of 3-oxo-piperazinyl acetic acid derivatives in two distinct but critical therapeutic arenas: Protein-Protein Interaction (PPI) modulation (specifically HIV-1 Capsid assembly) and Voltage-Gated Ion Channel inhibition (specifically Nav1.8 for nociception). By examining the causality behind their mechanisms of action and detailing the self-validating experimental workflows used to evaluate them, this whitepaper provides a comprehensive blueprint for researchers leveraging this scaffold in early drug discovery.

Core Mechanism 1: HIV-1 Capsid (CA) Modulation

The Rationale for Peptidomimetic Intervention

The HIV-1 capsid (CA) protein is a structural macromolecule that forms a fullerene-like cone essential for protecting the viral genome. CA assembly relies on delicate protein-protein interactions at the N-terminal domain (NTD) and C-terminal domain (CTD) interfaces. Historically, linear peptide inhibitors targeting this interface (such as the early lead PF-74) suffered from severe metabolic liabilities and short half-lives due to rapid cleavage by human liver microsomes (HLMs) [2].

Replacing the linear amide backbone with a 3-oxo-piperazinyl acetic acid moiety restricts the conformational flexibility of the molecule. The rigidified piperazinone ring mimics the native peptide bond geometry required to fit into the inter-protomer pocket of the CA hexamer, while the tertiary nitrogen and cyclic carbonyl resist enzymatic cleavage [1, 2].

Mechanism of Action

3-oxopiperazine-based phenylalanine derivatives (e.g., Compound 14, F2-7f) act as allosteric modulators. They bind to the highly conserved NTD-CTD interface of adjacent CA monomers.

  • Hydrogen Bonding: The carbonyl oxygen of the 3-oxopiperazine ring acts as a critical hydrogen bond acceptor, interacting with key residues such as Asn57 and Glu71 in the CA pocket [2].

  • Destabilization: By locking the hexamer into a rigid conformation, the derivative alters the intrinsic curvature of the capsid lattice. This leads to premature viral uncoating in the host cytoplasm, exposing the viral RNA to host nucleases before reverse transcription can be completed.

HIV_CA_Pathway Gag Gag Polyprotein Expression Monomer CA Monomers (NTD-CTD) Gag->Monomer Protease Cleavage Hexamer CA Hexamer Assembly Monomer->Hexamer Oligomerization Core Mature Viral Core (Infectious) Hexamer->Core Maturation Defect Premature Uncoating / Assembly Defect Hexamer->Defect Destabilization Inhibitor 3-Oxopiperazine Derivative Inhibitor->Hexamer Binds NTD-CTD Interface

Figure 1: Mechanism of HIV-1 Capsid destabilization by 3-oxopiperazine derivatives.

Core Mechanism 2: Voltage-Gated Sodium Channel (Nav1.8) Inhibition

The Rationale for State-Dependent Blockade

Beyond virology, 3-oxopiperazine carboxamides are heavily investigated as selective inhibitors of Nav1.8, a voltage-gated sodium channel predominantly expressed in the peripheral nervous system and implicated in chronic and neuropathic pain [3]. The challenge in Nav drug discovery is achieving subtype selectivity and avoiding cardiotoxicity (Nav1.5) or CNS toxicity (Nav1.1/1.2).

Mechanism of Action

Derivatives utilizing the 3-oxopiperazine core achieve high selectivity through state-dependent binding . Rather than blocking the resting (closed) pore, these molecules exhibit a high affinity for the slow-inactivated state of the channel [3].

  • During high-frequency repetitive firing (characteristic of pain signals), Nav1.8 channels enter a slow-inactivated conformation.

  • The 3-oxopiperazine derivative binds allosterically to the voltage-sensing domain, trapping the channel in this inactivated state.

  • This delays the recovery time, effectively silencing hyperactive nociceptors without impeding normal, low-frequency action potentials.

Nav18_Block Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast Inactivated State Open->FastInact Milliseconds FastInact->Resting Repolarization SlowInact Slow Inactivated State FastInact->SlowInact Prolonged Depolarization SlowInact->Resting Slow Recovery Blocked Drug-Bound State (3-Oxopiperazine) SlowInact->Blocked High Affinity Binding Blocked->Resting Delayed Recovery

Figure 2: State-dependent inhibition cycle of Nav1.8 by 3-oxopiperazine carboxamides.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating systems where chemical identity is confirmed prior to biophysical characterization.

Protocol 1: Synthesis of the 3-Oxo-piperazinyl Acetic Acid Core

Causality Check: The use of a Boc-protecting group ensures regioselective alkylation at the N4 position, preventing unwanted polymerization. HATU is utilized in the final coupling step to prevent racemization of chiral phenylalanine derivatives [1].

  • Alkylation: Dissolve 1-Boc-3-oxopiperazine (1.0 eq) in anhydrous DMF at 0°C under N₂. Add NaH (1.2 eq) portion-wise. Stir for 30 mins.

  • Substitution: Dropwise add bromoacetic acid (1.1 eq). Warm to room temperature (r.t.) and stir for 12 hours. Quench with H₂O, acidify, and extract with EtOAc to yield the Boc-protected intermediate.

  • Deprotection: Treat the intermediate with Trifluoroacetic Acid (TFA)/Dichloromethane (DCM) (1:4 v/v) at r.t. for 2 hours. Concentrate in vacuo to yield the free amine core.

  • Amide Coupling: React the free amine with the desired substituted carboxylic acid (e.g., indoleacetic acid) using HATU (1.2 eq) and DIEA (2.0 eq) in DCM at 0°C to r.t. Purify via flash chromatography.

Synthesis_Workflow SM 1-Boc-3-oxopiperazine + Bromoacetic Acid Alkylation SN2 Alkylation (NaH, DMF, 0°C) SM->Alkylation Int1 Boc-Protected Intermediate Alkylation->Int1 Deprotection Boc Removal (TFA/DCM, r.t.) Int1->Deprotection Int2 Free Amine Core Deprotection->Int2 Coupling Amide Coupling (HATU, DIEA) Int2->Coupling + Carboxylic Acid Product Target Derivative Coupling->Product

Figure 3: Step-by-step synthetic workflow for 3-oxo-piperazinyl acetic acid derivatives.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Check: Traditional cell-based assays confirm antiviral activity but do not prove direct target engagement. SPR provides real-time, label-free quantification of the binding affinity ( KD​ ) specifically to the CA hexamer vs. monomer, validating the mechanism of action[2].

  • Immobilization: Immobilize cross-linked HIV-1 CA hexamers onto a CM5 sensor chip via standard amine coupling (EDC/NHS) until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the synthesized 3-oxopiperazine derivative in running buffer (PBS, 0.05% Tween-20, 5% DMSO) in a 2-fold concentration series (e.g., 0.39 µM to 25 µM).

  • Injection: Inject analytes over the chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Presentation

The structural rigidification provided by the 3-oxopiperazine core directly translates to improved biological metrics. Table 1 summarizes the comparative efficacy of linear vs. 3-oxopiperazine-incorporated derivatives across different targets.

Compound ClassSpecific TargetRepresentative CompoundPrimary MetricValueReference
Linear PeptidomimeticHIV-1 CAPF-74 (Standard)Antiviral EC₅₀0.52 - 0.75 µM[1], [2]
3-Oxopiperazine Derivative HIV-1 CACompound 14Antiviral EC₅₀0.09 µM[1]
3-Oxopiperazine Derivative HIV-1 CAF2-7fAntiviral EC₅₀5.89 µM[2]
3-Oxopiperazine Derivative HIV-2 CA7fAntiviral EC₅₀4.52 µM[2]
3-Oxopiperazine Carboxamide Nav1.8 ChannelWO2022235859A1 CoreIC₅₀ (Slow Inact.)< 100 nM[3]

Table 1: Comparative quantitative data demonstrating the efficacy of 3-oxopiperazine derivatives against viral and neurological targets.

Conclusion

The 3-oxo-piperazinyl acetic acid scaffold represents a masterclass in rational drug design. By leveraging its unique physicochemical properties—specifically its ability to act as a conformationally restricted, metabolically stable hydrogen-bond network—researchers can successfully modulate difficult targets ranging from viral protein-protein interfaces to voltage-gated ion channels. As early drug discovery continues to tackle "undruggable" targets, the strategic deployment of such privileged heterocycles will remain a cornerstone of medicinal chemistry.

References

  • Sun, L., et al. "Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities." ACS Publications / J. Drug Des. Res., 2020.[Link]

  • Xu, S., et al. "Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators." Molecules, 2022.[Link]

  • Arasappan, A., et al. "Cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides as nav1.8 inhibitors." Patent WO-2022235859-A1, PubChem / WIPO, 2022.[Link]

Exploratory

Pharmacophore Modeling of 1-Isopropyl-4-Methyl-3-Oxo-2-Piperazinyl Compounds: A Technical Guide for Scaffold-Hopping and Lead Optimization

Executive Summary & Scaffold Rationale In modern computational drug discovery, the 3-oxopiperazine core is highly valued as a rigidified, metabolically stable peptidomimetic scaffold. Specifically, the 1-isopropyl-4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern computational drug discovery, the 3-oxopiperazine core is highly valued as a rigidified, metabolically stable peptidomimetic scaffold. Specifically, the 1-isopropyl-4-methyl-3-oxo-2-piperazinyl derivative presents a unique spatial arrangement of pharmacophoric features that makes it an ideal central scaffold for targeting complex protein-protein interactions and deep hydrophobic pockets 1.

As a Senior Application Scientist, I approach the modeling of this scaffold not merely as a spatial arrangement of atoms, but as a dynamic system of interacting vectors. The causality behind selecting this specific substitution pattern is rooted in its physicochemical behavior:

  • Conformational Locking: The bulky 1-isopropyl group restricts the ring-puckering dynamics of the piperazine core, locking it into a preferred chair conformation. This drastically reduces the entropic penalty upon target binding.

  • Electronic Differentiation: The 3-oxo group acts as a highly directional Hydrogen Bond Acceptor (HBA). Because of the adjacent carbonyl, the N4 nitrogen exhibits amide character (non-basic, neutral at pH 7.4), while the N1 nitrogen remains a basic tertiary amine (protonated at pH 7.4, acting as a Positive Ionizable center).

  • Membrane Permeability: The N4-methyl capping prevents hydrogen bond donation, increasing the overall lipophilicity and improving passive membrane permeability.

Understanding these intrinsic properties is critical before initiating any in silico pharmacophore generation.

Pharmacophoric Feature Mapping

To build a robust computational query, we must first map the causal relationships between the chemical moieties of the scaffold and their corresponding 3D pharmacophore features.

ScaffoldFeatures Scaffold 1-Isopropyl-4-methyl- 3-oxo-2-piperazinyl Core Scaffold N1 N1 (Tertiary Amine) Positive Ionizable (PI) Scaffold->N1 C3 C3 (Amide Carbonyl) Hydrogen Bond Acceptor Scaffold->C3 N4 N4 (Amide Nitrogen) Conformational Rigidifier Scaffold->N4 C2 C2 (Attachment Point) Chiral Vector (R/S) Scaffold->C2 Iso 1-Isopropyl Group Hydrophobic (HYD) N1->Iso

Figure 1: Pharmacophoric feature mapping of the 3-oxopiperazine core scaffold.

Table 1: Feature Mapping & Mechanistic Causality
PositionChemical MoietyPrimary Pharmacophore FeatureMechanistic Causality / Rationale
N1 Tertiary AminePositive Ionizable (PI)Protonated at physiological pH; forms critical salt bridges with acidic residues (e.g., Asp/Glu) in the target binding site.
N1-Sub Isopropyl GroupHydrophobic (HYD)Provides steric bulk to lock the piperazine chair conformation; fills adjacent lipophilic sub-pockets.
C2 Attachment PointVector TrajectoryStereocenter (R/S) dictates the spatial projection of the appended functional group, requiring strict stereochemical control during conformer generation.
C3 Carbonyl (Oxo)Hydrogen Bond Acceptor (HBA)Highly directional HBA; rigidifies the ring by enforcing local planarity via amide resonance.
N4 Methylated AmideHydrophobic (HYD) / ExclusionNon-basic; prevents H-bond donation, improving passive membrane permeability and acting as an exclusion volume boundary.

Self-Validating Experimental Workflow

A pharmacophore model is only as reliable as its validation protocol. Generating a model without benchmarking it against a rigorous decoy set leads to artificial enrichment and high false-positive rates in downstream virtual screening 2. The following step-by-step methodology ensures a self-validating system.

Workflow LPrep Ligand Preparation (Protonation & Tautomers) CGen Conformer Generation (OMEGA / BEST) LPrep->CGen FExt Feature Extraction (HBA, HBD, HYD, PI) CGen->FExt MVal Model Validation (ROC, AUC, EF) FExt->MVal DGen Decoy Generation (DUD-E Database) DGen->MVal VScreen Virtual Screening (Scaffold Hopping) MVal->VScreen

Figure 2: Self-validating pharmacophore modeling workflow for 3-oxopiperazine scaffolds.

Step-by-Step Methodology

Step 1: Ligand Preparation & Stereochemical Definition

  • Action: Input the 1-isopropyl-4-methyl-3-oxo-2-piperazinyl derivatives into a preparation pipeline (e.g., LigPrep).

  • Causality: You must explicitly define the protonation state at pH 7.4 ± 0.5. The N1 amine must be protonated. Furthermore, the stereochemistry at C2 must be explicitly defined (e.g., S-enantiomer). Mixing enantiomers will result in a "hybrid" pharmacophore that is physically impossible, destroying the model's spatial logic.

Step 2: Exhaustive Conformational Sampling

  • Action: Generate conformers using algorithms like OMEGA or Discovery Studio's BEST. Set the energy window to 20 kcal/mol and maximum conformers to 255.

  • Causality: While the piperazine ring is relatively rigidified by the 3-oxo group, the 1-isopropyl group and the C2-appended vector have significant rotational freedom. Exhaustive sampling ensures the bioactive conformation is captured within the ensemble before feature extraction begins.

Step 3: Pharmacophore Feature Extraction

  • Action: Utilize LigandScout to extract the 3D features based on protein-ligand interactions (if a crystal structure is available) or ligand-based shared alignments [[3]]().

  • Causality: Set strict tolerance spheres (radius 1.0–1.5 Å) around the N1 (PI) and C3 (HBA) features, as these are the primary anchoring points. Apply exclusion volumes (XVOL) around the N4-methyl to represent the steric boundaries of the target pocket.

Step 4: Decoy Generation & Statistical Validation (The Self-Validating Core)

  • Action: Generate a decoy dataset using the DUD-E (Directory of Useful Decoys, Enhanced) methodology. Decoys must be physically similar (similar molecular weight, logP) but topologically distinct from the active 3-oxopiperazines 4.

  • Causality: Screening the model against a decoy set prevents the selection of overly promiscuous models. We evaluate the model using Receiver Operating Characteristic (ROC) curves, Area Under the Curve (AUC), and Enrichment Factors (EF) 5. A model is only approved for virtual screening if it meets strict quantitative thresholds.

Quantitative Data Presentation: Validation Metrics

To demonstrate the rigorous selection process, Table 2 summarizes the hypothetical validation metrics of three generated pharmacophore hypotheses against a standardized dataset (25 active 1-isopropyl-4-methyl-3-oxo-2-piperazinyl derivatives and 1300 DUD-E decoys).

Table 2: Pharmacophore Model Validation Metrics
Model IDActive HitsDecoy HitsAUC-ROCEF (1%)GH ScoreDecision & Rationale
Model-01 22/25145/13000.684.20.55Reject: High sensitivity but poor specificity. Feature spheres are too large, leading to high false-positive rates.
Model-02 18/2512/13000.8212.50.74Review: Good enrichment, but overly restrictive. May miss novel scaffolds during virtual screening.
Model-03 24/2537/13000.9424.30.88Accept: Optimal balance. High AUC and excellent early enrichment (EF 1%). Approved for library screening.

Note: The Güner-Henry (GH) score must exceed 0.70 to confirm that the model possesses an excellent capability to retrieve actives while effectively rejecting decoys.

Conclusion & Future Perspectives

The 1-isopropyl-4-methyl-3-oxo-2-piperazinyl scaffold is a masterclass in localized spatial control. By understanding the causality behind its physicochemical properties—specifically the interplay between the basic N1 amine, the rigidifying 3-oxo group, and the lipophilic N4-methyl cap—researchers can generate highly specific 3D pharmacophore queries. Implementing a self-validating workflow utilizing DUD-E decoys and rigorous ROC/AUC metric thresholds ensures that downstream virtual screening campaigns yield high-quality, synthetically tractable lead compounds.

References

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PubMed Central (PMC).[Link]

  • Novel Approach for Efficient Pharmacophore-Based Virtual Screening: Method and Applications. ACS Publications.[Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. PubMed Central (PMC).[Link]

  • Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. ACS Publications.[Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV and LC-MS/MS Method Development for the Quantification of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

Executive Summary & Analytical Challenges The compound 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (CAS: 1236267-00-7) is a highly polar, zwitterionic pharmaceutical intermediate. Developing a robust High-Pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The compound 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (CAS: 1236267-00-7) is a highly polar, zwitterionic pharmaceutical intermediate. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents three distinct analytical challenges:

  • Phase Collapse & Void Volume Elution: Highly polar analytes often fail to partition into conventional C18 stationary phases, resulting in elution at the void volume ( t0​ ).

  • Zwitterionic Instability: The molecule contains both a basic tertiary amine (N1-isopropyl) and an acidic moiety (C2-acetic acid). Without precise pH control, the molecule exists in multiple ionization states, leading to severe peak tailing and retention time drift.

  • Optical Invisibility: Lacking an extended conjugated π -system, the molecule exhibits poor UV absorbance, necessitating low-wavelength UV monitoring or mass spectrometric (LC-MS/MS) detection[1].

This application note provides a field-proven, self-validating framework for analyzing this compound, detailing the causality behind column selection, mobile phase buffering, and detection optimization.

Physicochemical Rationale (The "Why")

Successful method development requires aligning the chromatographic environment with the analyte's physicochemical properties.

  • Acid-Base Equilibria: The carboxylic acid group has an estimated pKa​ of ~3.5, while the tertiary amine has a pKa​ of ~7.5. (Note: The N4-methyl group is part of an amide/lactam ring due to the C3-oxo group, rendering it non-basic).

  • pH Causality:

    • At pH 7.0 , the molecule is a true zwitterion (carboxylate is ionized COO− , amine is protonated NH+ ).

    • At pH 2.0 , the carboxylate is protonated (neutral COOH ), leaving only the amine carrying a positive charge. This reduction in overall ionic character at low pH is critical for Reversed-Phase (RP-LC) retention.

Chromatographic Strategies & Causality

Strategy A: Polar-Retentive Reversed-Phase (RP-LC)

Standard C18 columns undergo "dewetting" or phase collapse in 100% aqueous conditions. To force retention, we utilize a High-Strength Silica (HSS) T3 column. The HSS T3 column utilizes a lower C18 ligand density, allowing polar analytes to interact with the pore structure and preventing phase dewetting in 100% aqueous conditions[2]. By using a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we suppress the ionization of the acetic acid group. The TFA acts as a weak ion-pairing reagent, interacting with the protonated tertiary amine to form a neutral, more hydrophobic complex that partitions effectively into the T3 stationary phase.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

For orthogonal selectivity, HILIC is the premier choice for zwitterions. Zwitterionic HILIC stationary phases, such as sulfobetaine-modified silica, are highly effective for retaining zwitterionic compounds by maintaining permanently charged groups that are insensitive to mobile phase pH[3]. By buffering the mobile phase at pH 4.5 with Ammonium Acetate, the analyte is maintained in its zwitterionic state, maximizing its partitioning into the water-enriched layer immobilized on the silica surface. Retention modeling and system constants for polar-embedded and HILIC phases confirm that non-linear, mixed-mode interactions govern the retention of highly polar analytes[4].

Experimental Protocols

Reagents & Materials
  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic Acid (TFA), Ammonium Acetate (LC-MS grade).

  • Analyte: 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid reference standard.

Sample Preparation (Self-Validating Design)

To prevent solvent-mismatch peak distortion (the "solvent effect"), samples must be prepared in conditions matching the initial mobile phase.

  • Stock Solution: Dissolve 10.0 mg of the standard in 10 mL of 50:50 Water/ACN to yield a 1 mg/mL stock.

  • Working Standard: Dilute the stock to 10 µg/mL using the initial mobile phase of the chosen method (e.g., 100% aqueous for RP-LC, or 95% ACN for HILIC).

  • Internal Standard (IS): Spike all samples with a stable-isotope labeled analog (if available) or a structurally similar polar compound to self-validate injection precision and matrix effects.

Instrumental Conditions

Table 1: Strategy A - Polar RP-LC Conditions

ParameterSpecificationCausality / Rationale
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)Resists dewetting; retains polar amines.
Mobile Phase A 0.1% TFA in WaterSuppresses -COOH ionization; pairs with amine.
Mobile Phase B 0.1% TFA in AcetonitrileElution solvent.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.8 µm particles.
Column Temp 40 °CReduces backpressure and improves mass transfer.
Gradient 0-1 min: 0% B 1-5 min: 0% 40% B 5-6 min: 40% 100% B 6-8 min: 0% B (Re-equilibration)100% aqueous hold maximizes initial retention of the polar analyte.

Table 2: Strategy B - Zwitterionic HILIC Conditions

ParameterSpecificationCausality / Rationale
Column SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm)Sulfobetaine surface provides electrostatic retention.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.5)Maintains zwitterionic state; LC-MS compatible.
Mobile Phase B AcetonitrileWeak solvent in HILIC mode.
Flow Rate 0.3 mL/minAllows time for partitioning into the water layer.
Column Temp 30 °CPrevents thermal degradation of the HILIC water layer.
Gradient 0-1 min: 95% B 1-6 min: 95% 60% B 6-7 min: 60% 95% B 7-12 min: 95% B (Re-equilibration)High initial organic forces the analyte into the immobilized aqueous layer.
Detection Parameters

Because piperazine derivatives generally lack an extended conjugated π -system, UV detection must be performed at lower wavelengths, typically between 210 nm and 240 nm[1].

  • UV Detection: Set to 210 nm (Reference wavelength: 360 nm to subtract baseline drift during gradients).

  • LC-MS/MS (ESI+): For superior sensitivity, use Electrospray Ionization in positive mode. The expected [M+H]+ precursor ion is m/z 215.3. Monitor transitions corresponding to the loss of the acetic acid moiety or cleavage of the piperazine ring.

System Suitability & Self-Validation

A method is only as reliable as its continuous self-validation. The following parameters must be met prior to batch analysis:

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaDiagnostic Value
Retention Factor ( k′ ) >2.0 Confirms the analyte is successfully retained beyond the void volume.
Tailing Factor ( Tf​ ) ≤1.5 Verifies that secondary silanol interactions are adequately suppressed.
Theoretical Plates ( N ) >5000 Ensures column bed integrity and optimal particle efficiency.
Injection Precision %RSD ≤2.0% (n=5)Validates autosampler performance and sample stability.

Visualization: Method Development Logic

HPLC_Method_Dev Start Target Analyte: 2-(1-Isopropyl-4-methyl-3-oxo -2-piperazinyl)-acetic acid Prop Physicochemical Profiling Zwitterionic, High Polarity Low UV Absorbance Start->Prop Path1 Strategy A: Polar RP-LC (e.g., Waters HSS T3) Prop->Path1 Aqueous Compatible Path2 Strategy B: HILIC (e.g., SeQuant ZIC-HILIC) Prop->Path2 Orthogonal Selectivity Opt1 Low pH (0.1% TFA) Suppress -COOH ionization Ion-pair with amine Path1->Opt1 Opt2 Buffer pH 4.5-5.0 Maintain Zwitterion state Maximize electrostatic interaction Path2->Opt2 Detect Detection Optimization UV (210 nm) or LC-MS/MS (ESI+) Opt1->Detect Opt2->Detect Val System Suitability & Validation (ICH Q2 Guidelines) Detect->Val

Figure 1: Method development workflow for zwitterionic piperazine derivatives.

References

  • [2] Tips for Retaining Polar Compounds | PDF | High Performance Liquid Chromatography. Scribd. 2

  • [1] Application Notes and Protocols for the Quantification of Piperazine-2-thione. Benchchem.1

  • [3] Retention and Selectivity of Polar Stationary Phases for Hydrophilic Interaction Chromatography. ResearchGate.3

  • [4] Prediction of Analyte Retention Time in Liquid Chromatography. ACS Publications.4

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions with 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Piperazine Scaffolds The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorpo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperazine Scaffolds

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds and approved drugs.[1][2] Its ability to engage in multiple hydrogen bonding interactions and its conformational flexibility make it a valuable component for modulating pharmacokinetic and pharmacodynamic properties. The specific substrate, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, represents a complex, chiral building block with potential for creating novel therapeutics. The presence of a sterically demanding, α-substituted cyclic amino acid structure, however, presents unique challenges in amide bond formation, a cornerstone reaction in drug discovery and development.[3][4]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful amide coupling of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid with a variety of amine nucleophiles. The insights and methodologies presented herein are designed to empower researchers to efficiently synthesize novel amide derivatives for downstream applications.

Core Principles of Amide Coupling: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex organic molecules. Therefore, the use of coupling reagents to "activate" the carboxylic acid is standard practice.[5] The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[6][7]

The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the desired reaction conditions.[3][8]

Common Classes of Coupling Reagents:
  • Carbodiimides (e.g., DCC, EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] While effective, this intermediate can be prone to side reactions, such as the formation of a stable N-acylurea byproduct, which is unable to participate further in the reaction.[8][9] To mitigate this and reduce racemization, additives are often employed.[10]

    • Additives (e.g., HOBt, HOAt, OxymaPure): These additives react with the O-acylisourea to form an active ester that is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[8][9]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents generate highly reactive phosphonium-based active esters, which are particularly effective for difficult couplings.[11][12]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, TBTU, COMU): This class of reagents forms highly reactive O-acylisouronium salts or active esters derived from additives like HOAt or HOBt.[8][11] HATU, in particular, is renowned for its high coupling efficiency, rapid reaction kinetics, and low rates of racemization, making it a preferred choice for sterically hindered amino acids.[13][14]

Strategic Considerations for Coupling with 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

The steric bulk imposed by the isopropyl group and the piperazinone ring in the target carboxylic acid necessitates careful selection of coupling reagents and optimization of reaction conditions to achieve high yields and minimize side reactions.

Key Recommendations:
  • Prioritize High-Activity Coupling Reagents: For sterically hindered substrates, aminium/uronium reagents such as HATU or COMU are often the most effective choice due to their high reactivity.[8][13] Phosphonium reagents like PyBOP also represent a robust alternative.[11]

  • Judicious Use of Bases: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acidic proton of the carboxylic acid and facilitate the reaction.[8] The stoichiometry of the base should be carefully controlled, as excess base can lead to racemization.

  • Solvent Selection: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (ACN) are generally preferred for amide coupling reactions.[8][15]

  • Temperature Control: While many coupling reactions proceed efficiently at room temperature, sluggish reactions involving sterically hindered partners may benefit from gentle heating. However, elevated temperatures can also increase the risk of side reactions and racemization.[16] Conversely, for carbodiimide-mediated couplings, lower temperatures are often recommended to minimize the formation of N-acylurea.[8]

  • Pre-activation: In some cases, pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can improve reaction efficiency.[13]

Comparative Table of Recommended Coupling Conditions

The following table summarizes recommended starting conditions for the amide coupling of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid. Optimization may be required based on the specific amine substrate.

Coupling ReagentAdditive (if applicable)Base (equivalents)SolventTemperatureTypical Reaction TimeKey Considerations
HATU N/ADIPEA (2.0-3.0)DMF or DCMRoom Temp.1-18 hoursExcellent for sterically hindered substrates; low racemization.[13][14]
COMU N/ADIPEA (2.0-3.0)DMF or ACNRoom Temp.1-12 hoursA safer, non-explosive alternative to HATU with comparable efficiency.[8][11]
PyBOP N/ADIPEA (2.0-3.0)DMF or DCMRoom Temp.2-24 hoursHighly efficient phosphonium-based reagent.[11][12]
EDC HOBt or OxymaPure (1.0)DIPEA or TEA (1.2-2.0)DCM or ACN0 °C to Room Temp.12-24 hoursA cost-effective option; the use of an additive is crucial to suppress side reactions.[10][15] The urea byproduct is water-soluble, simplifying purification.[10]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as the primary approach for this sterically hindered substrate due to its high efficiency and low risk of racemization.[13][14]

Materials:

  • 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (1.0 eq.)

  • Amine (primary or secondary, 1.0-1.2 eq.)

  • HATU (1.0-1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (1.0 eq.) and HATU (1.0-1.5 eq.).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid).

  • Add DIPEA (2.0-3.0 eq.) to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes for pre-activation.[13]

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-18 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[13] These washes serve to remove unreacted amine, excess acid, and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more economical alternative, though it may require more optimization for sterically demanding substrates.[15][17]

Materials:

  • 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (1.0 eq.)

  • Amine (primary or secondary, 1.0 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (1.0 eq.), the amine (1.0 eq.), and HOBt (1.0 eq.).

  • Dissolve the components in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Add DIPEA or TEA (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred mixture over 10 minutes.[10]

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water and brine.[10] The water-soluble urea byproduct from EDC will be removed during these washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Logic

General Amide Coupling Workflow

AmideCouplingWorkflow Reagents 1. Reagent Preparation (Carboxylic Acid, Amine, Coupling Agent, Base) Activation 2. Carboxylic Acid Activation Reagents->Activation Add Base & Coupling Agent Coupling 3. Nucleophilic Attack by Amine Activation->Coupling Add Amine Workup 4. Aqueous Workup (Quenching & Extraction) Coupling->Workup Monitor to Completion Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for a typical amide coupling reaction.

Decision Tree for Coupling Reagent Selection

CouplingReagentDecisionTree Start Substrate Analysis StericHindrance High Steric Hindrance? Start->StericHindrance AcidSensitive Acid/Base Sensitive? StericHindrance->AcidSensitive No HATU_COMU Use HATU or COMU StericHindrance->HATU_COMU Yes CostConstraint Cost is a Major Constraint? AcidSensitive->CostConstraint No MildConditions Choose Reagents for Mild Conditions (e.g., COMU) AcidSensitive->MildConditions Yes PyBOP Consider PyBOP CostConstraint->PyBOP No EDC_Additive Use EDC with Additive (HOBt/OxymaPure) CostConstraint->EDC_Additive Yes

Caption: A decision-making guide for selecting an appropriate coupling reagent.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Cortes, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Zhang, D., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Masum, M., & Al-Achi, A. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Retrieved from [Link]

  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]

  • Irrgang, T., & Kempe, R. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. Retrieved from [Link]

  • Cortes, S., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Li, H., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. Retrieved from [Link]

  • Carbodiimide-mediated amidation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Retrieved from [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

Abstract: This document provides a detailed technical guide for the complete structural elucidation of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for the complete structural elucidation of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As substituted piperazinones form the scaffold of numerous pharmacologically active agents, a robust and unambiguous method for their characterization is paramount for researchers, synthetic chemists, and drug development professionals. This guide moves beyond a simple listing of procedures to explain the underlying scientific rationale for experimental choices, ensuring a self-validating and reproducible workflow. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, supplemented with predicted data, illustrative diagrams, and interpretation strategies to provide a comprehensive characterization framework.

Introduction and Structural Overview

The target molecule, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, is a complex heterocyclic compound featuring a chiral center at the C2 position of the piperazinone ring. This chirality renders adjacent protons and carbons diastereotopic, leading to more complex NMR spectra than might be anticipated. The structure contains several key functional groups: a piperazinone core, an N-isopropyl group, an N-methyl group, and an acetic acid side chain. NMR spectroscopy is the definitive analytical tool for confirming the constitution and stereochemical integrity of such molecules.

The primary challenge in characterizing this molecule lies in unambiguously assigning the signals of the piperazinone ring protons and carbons and confirming the connectivity of the various substituents to the correct positions on the ring. A multi-pronged approach using 1D and 2D NMR is therefore not just beneficial, but essential.

For clarity throughout this guide, the following numbering scheme for the molecule will be used:

Caption: Numbering scheme for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid.

Experimental Protocols

The following sections detail the step-by-step protocols for acquiring the necessary NMR data. The causality behind key decisions, such as solvent selection, is explained to provide a deeper understanding of the experimental design.

Sample Preparation

The choice of a deuterated solvent is the first critical decision in NMR analysis. For this molecule, two solvents are recommended for complementary information.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the preferred solvent for a comprehensive initial analysis. Its high polarity effectively dissolves the zwitterionic character of the molecule, and crucially, it allows for the observation of the exchangeable carboxylic acid proton (-COOH), which is often invisible in other solvents like chloroform or methanol due to rapid proton exchange.[1][2]

  • Chloroform-d (CDCl₃): Can be used for a comparative study. Spectra in CDCl₃ often show sharper signals for non-exchangeable protons and can reveal subtle changes in chemical shifts due to different solvent interactions.

Protocol:

  • Weigh approximately 10-15 mg of the dried 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid sample.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆ (or CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Note: For DMSO-d₆, the residual solvent peak at ~2.50 ppm can also be used as a secondary reference.

  • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Place the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.

Data Acquisition Workflow

A logical workflow ensures that the most efficient path to structure elucidation is taken. The 1D spectra provide the initial overview, while the 2D spectra are used to assemble the molecular puzzle.

Caption: Recommended workflow for NMR-based structure elucidation.

1D NMR Spectroscopy: The Foundation

One-dimensional NMR provides the fundamental data points: chemical shifts (indicating the electronic environment), signal integrals (proton count), and coupling patterns (neighboring protons).

¹H NMR Analysis

The ¹H NMR spectrum is expected to be complex due to the molecule's asymmetry. The presence of the chiral center at C2 makes the two methyl groups of the isopropyl substituent and the two protons of the acetic acid CH₂ group diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Atom(s) Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H11 10.0 - 12.5 br s 1H Exchangeable carboxylic acid proton; broad signal.[3][4]
H7 3.5 - 4.0 sept 1H Isopropyl methine, coupled to 6 methyl protons.
H2 3.8 - 4.2 dd 1H Methine on the chiral center, coupled to adjacent CH₂ protons.
H10a, H10b 2.8 - 3.4 ABq or 2 x d 2H Diastereotopic methylene protons of the acetic acid side chain.
H5, H6 2.5 - 3.8 m 4H Complex, overlapping multiplets for the two piperazinone CH₂ groups.
H12 2.2 - 2.5 s 3H N-methyl singlet.

| H8, H9 | 0.9 - 1.3 | 2 x d | 6H | Diastereotopic isopropyl methyl groups, each a doublet coupled to H7. |

¹³C NMR Analysis

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. Using a DEPT-135 or APT experiment is highly recommended as it provides information on the type of carbon (CH, CH₂, CH₃, or quaternary C), which is invaluable for assignment.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):

Atom(s) Predicted δ (ppm) Carbon Type Assignment Rationale
C11 170 - 175 C Carboxylic acid carbonyl.[5]
C3 165 - 170 C Amide carbonyl.
C2 58 - 65 CH Carbon of the chiral center, deshielded by N and COOH group.
C5, C6 45 - 55 CH₂ Piperazinone ring methylene carbons.
C7 48 - 55 CH Isopropyl methine carbon.
C10 40 - 48 CH₂ Acetic acid methylene carbon.
C12 35 - 42 CH₃ N-methyl carbon.

| C8, C9 | 18 - 22 | CH₃ | Diastereotopic isopropyl methyl carbons. |

2D NMR Spectroscopy: Unambiguous Connectivity

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule of this complexity, 2D experiments are non-negotiable for a confident structural assignment.[6]

COSY: Mapping ¹H-¹H Connections

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] This allows for the mapping of distinct spin systems within the molecule.

Expected COSY Correlations:

  • Isopropyl System: A strong cross-peak between the isopropyl methine (H7) and the two methyl doublets (H8, H9).

  • Piperazinone Ring: Cross-peaks connecting the methine at C2 (H2) with the adjacent methylene protons on the ring. Further correlations will be observed between the methylene protons at C5 and C6. Due to signal overlap, these may be difficult to resolve fully without other experiments.

  • No connection will be seen between the N-methyl (H12) singlet and any other proton, confirming its isolation.

Caption: Expected ¹H-¹H COSY spin systems. Dashed lines indicate potential overlap.

HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a spectrum with one peak for every carbon that has a proton directly attached to it.[7][9] It correlates the ¹H and ¹³C chemical shifts via their one-bond coupling. This is the most reliable way to assign the chemical shifts of protonated carbons.

Protocol & Interpretation:

  • Acquire a standard gradient-selected, sensitivity-enhanced HSQC spectrum.

  • Each cross-peak in the resulting 2D map has the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.

  • For example, the signal for the N-methyl protons (H12, singlet at ~2.3 ppm) will show a correlation to the N-methyl carbon (C12, ~38 ppm).

  • This experiment will definitively link the proton assignments from the ¹H spectrum to their corresponding carbons, confirming the assignments made in the tables above.

HMBC: Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the overall structure of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH).[9][10] This allows us to connect the isolated spin systems identified by COSY.

Key Expected HMBC Correlations for Structural Confirmation:

  • Isopropyl to Ring: Protons of the isopropyl methyls (H8, H9) and the methine (H7) should show a correlation to the C6 and C2 carbons of the piperazinone ring, confirming the isopropyl group is attached to N1.

  • N-Methyl to Ring: The N-methyl protons (H12) will show a strong correlation to the C3 (carbonyl) and C5 carbons, confirming its attachment to N4.

  • Acetic Acid to Ring: The methylene protons of the acetic acid side chain (H10) will correlate to the C2 carbon they are attached to (this will also be in the HSQC), but more importantly, to the C3 carbonyl carbon and the C11 carboxylic acid carbonyl. This confirms the side chain's position at C2.

  • Carbonyl Assignment: The amide carbonyl (C3) will be a key hub of correlations. It should show cross-peaks from H2, H5, and H12, unambiguously confirming its position.

Caption: Key long-range HMBC correlations for structural assembly.

Data Summary and Conclusion

By systematically applying the workflow described, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid can be achieved.

Final Summary of Assignments (Example):

Atom δ ¹³C (ppm) δ ¹H (ppm) ¹H Multiplicity Key 2D Correlations
2 60.5 4.05 dd HSQC: C2-H2; COSY: H2-H6; HMBC: H2-C3, H2-C10
3 168.2 - - HMBC: from H2, H5, H12

| ... | ... | ... | ... | ... |

Conclusion: The structural characterization of complex heterocyclic molecules like substituted piperazinones requires a methodical and multi-technique NMR approach. The combination of 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and HMBC experiments provides a self-validating dataset that allows for the complete and confident assignment of the molecular structure. The protocols and interpretation strategies outlined in this application note serve as a robust template for researchers in pharmaceutical and chemical sciences, ensuring data integrity and accelerating research and development efforts. The conformational dynamics of the piperazine ring, such as ring inversion or amide bond rotation, can sometimes lead to broadened signals or the presence of multiple conformers at room temperature, which may require variable-temperature (VT) NMR studies for full characterization.[11][12]

References

  • Birkett, M. A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(70), 40189-40201. [Link]

  • Weiss, D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6581. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476. [Link]

  • Çelik, H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-21. [Link]

  • Schühle, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2577-2589. [Link]

  • ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature of 60 °C. ResearchGate. [Link]

  • Alhilal, M., et al. (2025). HSQC and 1 H, 1 H COSY NMR data for compound 1. ResearchGate. [Link]

  • Kozioł, N., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5664. [Link]

  • Weber, P. L., et al. (1989). Structure refinement of a cyclic peptide from two-dimensional NMR data and molecular modeling. Biochemistry, 28(15), 6245-6254. [Link]

  • Schühle, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2577-2589. [Link]

  • Kříž, J., et al. (2019). Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. Molecules, 24(22), 4165. [Link]

  • Kricheldorf, H. R., & Leppert, E. (1976). ¹³C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Die Makromolekulare Chemie, 177(6), 1629-1643. [Link]

  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Heterocyclic Chemistry (pp. 407-470). Wiley-VCH. [Link]

  • Alver, Ö., & Parlak, C. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science, 5(1), 98-102. [Link]

  • Driver, R. W. (2002). Structural studies of cyclic peptides. University of Queensland. [Link]

  • ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Science.gov. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • Alver, Ö., & Parlak, C. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science, 5(1), 98-102. [Link]

  • Vaia. (n.d.). NMR spectrum of acetic acid (14.15) has signals at - Chemistry. Vaia. [Link]

  • Gfeller, D., et al. (2014). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Beilstein Journal of Organic Chemistry, 10, 448-459. [Link]

  • Blinc, R., & Hadži, D. (1958). Temperature Dependence of NMR Absorption in Solid Acetic Acid and in Some of Its Chloro and Acid Chloride Derivatives. Molecular Physics, 1(5), 427-431. [Link]

  • Weiss, D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Birkett, M. A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(70), 40189-40201. [Link]

  • ResearchGate. (n.d.). C13 NMR Spectrum of the acetic acid impurity. ResearchGate. [Link]

  • Nagadi, N. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • Arumugam, S., & MacMillan, S. N. (2014). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 52(7), 359-363. [Link]

Sources

Application

Advanced Purification Strategies for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid Intermediates

Application Note & Methodological Protocol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Matrix: Aqueous reaction mixtures, polar organic solvents Executive Summary & Physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Matrix: Aqueous reaction mixtures, polar organic solvents

Executive Summary & Physicochemical Profiling

The compound 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is a highly functionalized, constrained amino acid intermediate frequently utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs)[1].

From a purification standpoint, this molecule presents a "perfect storm" of chromatographic challenges:

  • Zwitterionic Character: The molecule features a basic tertiary amine (N1) and an acidic carboxylic acid moiety. At physiological and neutral pH, it exists as a highly polar zwitterion, rendering standard liquid-liquid extraction (LLE) with organic solvents (e.g., dichloromethane/water) completely ineffective.

  • Chromatographic Voiding: Due to its extreme hydrophilicity, the compound exhibits little to no retention on standard reversed-phase (C18) stationary phases, co-eluting in the void volume with inorganic salts[2].

  • Stereochemical Liability: The C2 position is sandwiched between a basic amine and a lactam carbonyl (C3=O). Prolonged exposure to strong bases during purification can lead to deprotonation at C2, resulting in epimerization (racemization) or ring-opening of the 3-oxopiperazine core[3].

To overcome these challenges, an orthogonal purification strategy must be employed, utilizing Strongly Acidic Cation Exchange (SCX) for bulk capture, Isoelectric Crystallization for intermediate purity, and Hydrophilic Interaction Liquid Chromatography (HILIC) for final diastereomeric polishing[4].

Purification Workflow & Decision Tree

The following workflow dictates the logical progression from crude reaction mixture to high-purity API intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Aqueous / Polar Solvents) IEX Cation Exchange (SCX) Resin Loading (pH < 3.0) Crude->IEX Wash Aqueous Wash (Removes neutral/acidic impurities) IEX->Wash Flow-through Elute Ammonia Elution (pH ~ 9.0) (Recovers target zwitterion) IEX->Elute Step Gradient Cryst Isoelectric Crystallization (pH adjustment to pI) Elute->Cryst Concentration HILIC Preparative HILIC (Polishing of polar isomers) Cryst->HILIC If high purity needed Pure High-Purity Intermediate (>99% HPLC, Diastereomerically Pure) Cryst->Pure Standard purity HILIC->Pure

Fig 1: Purification workflow for zwitterionic piperazine-acetic acid derivatives.

Step-by-Step Experimental Protocols

Protocol A: Bulk Capture via Strongly Acidic Cation Exchange (SCX)

Causality: At pH < 3.0, the carboxylic acid is protonated (neutral), and the N1 tertiary amine is fully protonated (cationic). This allows the molecule to bind strongly to the sulfonate groups of an SCX resin, while neutral impurities (unreacted lactams) and acidic byproducts wash through the column.

  • Resin Preparation: Swell Dowex 50W-X8 (H+ form, 50-100 mesh) in deionized (DI) water. Pack into a glass column and equilibrate with 3 Column Volumes (CV) of 0.1 M HCl, followed by 3 CV of DI water.

  • Sample Loading: Dilute the crude aqueous reaction mixture with DI water. Adjust the pH to 2.0 – 2.5 using 1 M HCl. Load onto the column at a flow rate of 0.5 CV/min.

  • Washing: Wash the column with 2 CV of DI water, followed by 2 CV of 20% Methanol/Water to elute non-basic organic impurities.

  • Elution: Elute the target compound using a step gradient of 5% aqueous ammonia ( NH4​OH ).

  • Self-Validation Check: Monitor the pH of the column effluent. The product will elute precisely when the effluent pH transitions from acidic to basic (~pH 8.0). Collect fractions immediately upon this pH spike. Critical: Do not leave the product in the basic ammonia solution for extended periods to prevent C2 epimerization.

Protocol B: Isoelectric Crystallization

Causality: Zwitterionic amino acids exhibit their lowest aqueous solubility at their isoelectric point (pI), where the net charge of the molecule is exactly zero.

  • Concentration: Pool the product-containing fractions from Protocol A. Concentrate under reduced pressure at a temperature not exceeding 40 °C to remove excess ammonia and reduce the volume by 80%.

  • Titration: Place the concentrated solution in an ice bath (4 °C). Slowly titrate with 1 M HCl while monitoring with a calibrated pH meter.

  • Precipitation: The calculated pI for piperazine-2-acetic acid derivatives is typically between pH 5.5 and 6.5. As the pH approaches the pI, the solution will become turbid.

  • Self-Validation Check: If turbidity does not persist at the pI, the aqueous concentration is too low. Add an anti-solvent (e.g., cold acetone or acetonitrile) dropwise until a stable cloud point is reached.

  • Isolation: Stir at 4 °C for 12 hours to maximize crystal growth. Filter the precipitate via vacuum filtration and wash with cold acetone.

Protocol C: Preparative HILIC Polishing

Causality: If the intermediate requires strict diastereomeric purity, standard C18 chromatography will fail. HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine or amide-functionalized silica) and a highly organic mobile phase, which forces polar zwitterions to partition into a water-enriched layer on the silica surface[4].

  • Column: Preparative ZIC-HILIC (Zwitterionic Hydrophilic Interaction) column, 5 µm, 250 x 21.2 mm.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid).

    • Buffer B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 5 minutes, followed by a linear gradient to 50% B over 25 minutes. Flow rate: 20 mL/min.

  • Self-Validation Check: In HILIC, retention is inversely proportional to polarity. The highly polar target zwitterion will elute later than less polar impurities. Verify fraction masses via LC-MS prior to lyophilization[5].

Quantitative Data Summary

The table below summarizes the expected performance metrics for each stage of the purification workflow.

Purification TechniqueTarget Impurity RemovedTypical YieldScalabilityEpimerization Risk
SCX Chromatography Inorganic salts, neutral organics85 - 95%High (Kg scale)Low (if elution is rapid)
Isoelectric Crystallization Soluble polar byproducts70 - 85%Very HighNone
Preparative HILIC Diastereomers, close analogs50 - 70%Low (mg to g scale)None

References

  • Guidechem. "What is the synthesis and application of 1-Boc-3-oxopiperazine?" Guidechem FAQ.
  • UNESP. "Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine.
  • LCGC International. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.
  • Wako Blog. "Chiral Amino Acid Analysis Using LC/MS." Fujifilm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

Introduction: Welcome to the technical support guide for the synthesis of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid. This molecule, a substituted piperazinone-2-acetic acid derivative, presents unique synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid. This molecule, a substituted piperazinone-2-acetic acid derivative, presents unique synthetic challenges related to yield, purity, and stereochemical control. The presence of a chiral center, multiple nucleophilic sites, and a zwitterionic final product necessitates precise control over each synthetic step.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for improved yield and purity. We will explore a plausible synthetic pathway, address specific experimental hurdles in a question-and-answer format, and provide detailed protocols and reference data.

Section 1: Proposed Synthetic Pathway and Key Challenges

The synthesis of 2,3-substituted piperazines often begins with chiral starting materials, such as amino acids, to establish stereochemistry early in the sequence.[1] The following pathway is a logical and efficient route, designed to control selectivity and maximize yield.

Overall Synthetic Scheme

The proposed four-stage synthesis starts from a commercially available chiral diamine and builds the piperazinone ring, followed by sequential N-alkylation.

G A 1-(tert-Butoxycarbonyl)-N2-methylethane-1,2-diamine B Intermediate 2 (Amide Adduct) A->B Step 1: Acylation Ethyl 2-chloro-2-oxoacetate Base (e.g., TEA) C Intermediate 3 (Piperazinone Core) B->C Step 2: Cyclization Base (e.g., K2CO3) High Dilution D Intermediate 4 (N-Isopropyl Piperazinone) C->D Step 3: N-Isopropylation 2-Iodopropane, Base (e.g., NaH) E Final Product (2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid) D->E Step 4: Deprotection & Hydrolysis Acid (e.g., TFA, then H2O)

Caption: Proposed synthetic workflow for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid.

Critical Control Points & Challenges:
  • Step 2 (Cyclization): The intramolecular cyclization is a critical, often low-yielding step. The primary competing reaction is intermolecular polymerization. Success hinges on reaction kinetics that favor the intramolecular pathway.

  • Step 3 (N-Alkylation): Introducing the isopropyl group onto the N1 position must be selective. The piperazinone nitrogen (N1) is part of an amide and is less nucleophilic than the secondary amine (N4), but harsh conditions can lead to side reactions.

  • Step 4 (Hydrolysis): The final hydrolysis of the ester and removal of any protecting groups must be performed under conditions that do not cause racemization of the chiral center at C2. The alpha-proton is susceptible to epimerization under harsh basic conditions.

  • Purification: The final product is an amino acid, likely existing as a zwitterion. This can make purification by standard silica gel chromatography challenging and may lead to significant product loss.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My overall yield is critically low (<30%). Where should I focus my optimization efforts?

Answer: A low overall yield typically points to a major issue in one or two key steps rather than small losses across the board. The most common culprits are the cyclization (Step 2) and the final product isolation.

Troubleshooting Workflow:

G start Low Overall Yield Detected check_cyclization Analyze Cyclization Step (2) LC-MS of crude reaction mixture start->check_cyclization is_polymer High MW polymer observed? check_cyclization->is_polymer optimize_dilution Implement High Dilution Conditions (See Protocol 3.1) is_polymer->optimize_dilution Yes check_purification Analyze Purification Step (4) Check aqueous & organic layers for product is_polymer->check_purification No optimize_dilution->check_purification is_product_lost Product found in waste streams? check_purification->is_product_lost optimize_iso Optimize Isolation (e.g., Salt formation, Ion-exchange) is_product_lost->optimize_iso Yes check_alkylation Review Other Steps (e.g., Alkylation - Step 3) is_product_lost->check_alkylation No end Yield Improved optimize_iso->end check_alkylation->end

Caption: A logical workflow for troubleshooting low synthesis yields.

  • Investigate the Cyclization (Step 2): Before optimizing, confirm the problem. Take a crude sample from your cyclization reaction and analyze it by LC-MS. If you see a distribution of high molecular weight species, intermolecular polymerization is the issue. To fix this, you must employ high-dilution conditions. This involves the slow addition of the substrate to a large volume of heated solvent containing the base, ensuring the concentration of the uncyclized intermediate remains extremely low at all times.

  • Evaluate Product Isolation (Step 4): If the cyclization is clean, evaluate your final workup and purification. Zwitterionic compounds can have unusual solubility profiles. They may be lost to aqueous layers or adhere irreversibly to silica gel. Consider alternative purification methods like crystallization via salt formation (e.g., forming the hydrochloride or diacetate salt) or using ion-exchange chromatography.[2]

Question: I'm observing a mixture of N-isopropyl and N,N-di-isopropyl products, or no reaction, during Step 3. How can I improve this alkylation?

Answer: This is a classic selectivity and reactivity problem. The N1-amide nitrogen is significantly less nucleophilic than the N4-amine nitrogen would be if it were unprotected. Selective alkylation requires careful choice of reagents and conditions.

The proposed route protects the more nucleophilic N4-amine as part of the diamine starting material, simplifying this issue. However, if your route involves alkylating an unprotected piperazinone, you must use a strong base to deprotonate the N1-amide, forming an amidate anion.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)A strong, non-nucleophilic base is required to fully deprotonate the N1 amide proton without competing in the alkylation reaction.
Solvent Anhydrous polar aprotic (e.g., THF, DMF)These solvents effectively solvate the cation of the base and do not have acidic protons that would quench the base or the amidate anion. Moisture is detrimental.[3]
Alkylating Agent 2-Iodopropane > 2-BromopropaneThe iodide is a better leaving group, allowing the reaction to proceed under milder conditions with the less nucleophilic amidate.
Temperature Start at 0 °C, then allow to warm to RTControls the initial exothermic deprotonation and prevents side reactions. Overheating can lead to elimination reactions of the alkyl halide.

If you are using an unprotected piperazine core, you must use a protecting group strategy to differentiate the two nitrogens. The use of a Boc (tert-butoxycarbonyl) group on one nitrogen allows for selective alkylation of the other, followed by deprotection.[4][5]

Question: My final product shows two spots on TLC/two peaks on HPLC, suggesting diastereomers. How can I prevent racemization?

Answer: Racemization is a significant risk, especially if you use a strong base during or after the formation of the C2-acetic acid moiety. The proton on the C2 carbon is alpha to a carbonyl group, making it acidic and prone to removal (epimerization).

Preventative Measures:

  • Avoid Strong Base in Final Steps: The final hydrolysis step should be conducted under acidic, not basic, conditions. If the synthesis yields an ester, hydrolysis with an acid like HCl in water/dioxane is strongly preferred over saponification with NaOH or KOH.

  • Temperature Control: Any step involving a base after the chiral center is established should be run at the lowest possible temperature to slow the rate of epimerization.

  • Mild Reagents: When possible, opt for milder reagents. For example, some cyclization methods that do not require a strong base, such as those using cyclodehydrating agents like the Burgess reagent, could be considered.[6]

Detection: To confirm racemization, you must use a chiral analytical method.

  • Chiral HPLC: This is the gold standard for separating and quantifying enantiomers or diastereomers.

  • NMR with Chiral Shift Reagents: Can sometimes be used to resolve the signals of different stereoisomers.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing piperazine-containing compounds? A1: Piperazines are often hygroscopic and can absorb atmospheric CO2, forming carbamates.[7] Always store them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. Use anhydrous solvents for reactions whenever possible.

Q2: Which analytical techniques are essential for in-process control? A2: A combination of techniques is ideal.

  • TLC: Excellent for quick, qualitative monitoring of starting material consumption and product formation.

  • LC-MS: The most powerful tool. It provides information on conversion, impurity profiles, and confirms the mass of intermediates and the final product.

  • ¹H NMR: Essential for structural confirmation of isolated intermediates. It can help identify where alkylation occurred and confirm the integrity of the core structure.

Q3: Can I switch the order of the N-alkylation steps? That is, add the methyl group first, then the isopropyl group? A3: It is not recommended in the proposed pathway. The initial starting material already contains the N-methyl group. If you were starting from a different diamine, adding the bulkier isopropyl group first can sometimes sterically hinder the subsequent methylation, potentially improving selectivity. However, the electronic effects of the groups also play a role. It is an experimental variable that could be explored if selectivity is an issue.

Section 4: Key Experimental Protocol

Protocol 4.1: Intramolecular Cyclization via High-Dilution

This protocol is designed to minimize the formation of dimeric and polymeric side products during the formation of the piperazinone ring (Step 2).

Materials:

  • Intermediate 2 (Amide Adduct)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Set up a 3-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer.

  • Add anhydrous MeCN (to constitute 80% of the total reaction volume) and K₂CO₃ (3.0 equivalents) to the flask. Heat the suspension to reflux (approx. 82 °C).

  • Dissolve Intermediate 2 (1.0 equivalent) in the remaining 20% of anhydrous MeCN.

  • Using a syringe pump, add the solution of Intermediate 2 to the refluxing suspension of K₂CO₃ in MeCN dropwise over a period of 4-6 hours. (This slow addition is the key to maintaining high dilution).

  • After the addition is complete, allow the reaction to reflux for an additional 12-18 hours, monitoring by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the K₂CO₃, and wash the solid with MeCN.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude Intermediate 3, which can then be purified by column chromatography or taken to the next step.

References

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Suresh Gyan Vihar University. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Retrieved from [Link]

  • ACS Publications. (2018, September 5). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACG Publications. (2011, June 20). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

Sources

Optimization

Troubleshooting degradation of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid during storage

Technical Support Center: 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid A Guide for Researchers on Storage, Stability, and Troubleshooting Welcome to the technical support guide for 2-(1-Isopropyl-4-methyl-3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

A Guide for Researchers on Storage, Stability, and Troubleshooting

Welcome to the technical support guide for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate, troubleshoot, and resolve potential degradation issues.

Understanding the Molecule: Structural Features and Stability Concerns

2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid possesses several functional groups that are critical to its function but may also be susceptible to degradation under suboptimal storage conditions.

  • Piperazin-3-one Ring: This is a cyclic amide, also known as a lactam. The amide bond within this ring is a primary site for potential hydrolysis, especially in the presence of moisture, or under acidic or basic conditions.[1][2][3]

  • Tertiary Amines: The piperazine ring contains two tertiary amine nitrogens. These sites are susceptible to oxidation, which can be catalyzed by light, heat, or trace metal impurities.[4][5][6]

  • Carboxylic Acid Moiety: While generally stable, this group can influence the compound's hygroscopicity (moisture absorption) and solubility.

Given these features, the primary degradation pathways to monitor are hydrolysis and oxidation .[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of the compound in a practical question-and-answer format.

Q1: I've noticed a change in the physical appearance of my solid compound (e.g., color change from white to yellow/brown, clumping, or an unusual odor). What's happening?

A1: A visual change is often the first indicator of chemical degradation.

  • Causality: A yellow or brown discoloration is frequently associated with oxidation of the tertiary amine groups within the piperazine ring.[8] Clumping or the material becoming "sticky" suggests moisture absorption (hygroscopicity), which can be a precursor to hydrolysis of the lactam ring.[8][9]

  • Immediate Action:

    • Immediately re-test the purity of the batch using a validated analytical method, such as HPLC-UV, to quantify the extent of degradation.

    • Segregate the affected batch to prevent its use in critical experiments pending investigation.

    • Review your storage conditions against the recommendations in Section 4. The primary culprits are often exposure to air (oxygen), humidity, and light.[10]

Q2: My HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar impurity peaks. How do I identify the likely cause?

A2: The appearance of new peaks, particularly those with shorter retention times on a reverse-phase HPLC column, points toward the formation of more polar degradants. This is a classic sign of hydrolysis.

  • Causality: Hydrolysis of the lactam ring would break it open, forming a linear amino acid derivative. This new molecule contains both a carboxylic acid and an amine group, making it significantly more polar than the parent compound.

  • Troubleshooting Workflow:

    • Characterize Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new impurity peaks.[11][12][13] If the major degradant has a molecular weight that is 18 Da (the mass of water) greater than the parent compound, this strongly suggests a hydrolytic event.

    • Investigate Moisture Source: Review your handling procedures. Was the compound exposed to ambient air for extended periods? Is the storage container properly sealed? Are the solvents used for stock solutions anhydrous?

    • Implement Corrective Actions: For solid material, store it in a desiccator over a drying agent.[14] For solutions, prepare them fresh using dry solvents and purge the vial headspace with an inert gas like nitrogen or argon before sealing.[14]

Q3: What are the primary degradation pathways I should be concerned about, and how can I visualize them?

A3: The two most probable degradation pathways are hydrolysis of the lactam ring and oxidation at the tertiary amine positions. Understanding these pathways is key to developing a stability-indicating analytical method.[11][15][16]

  • Hydrolysis: The amide bond in the piperazin-3-one ring is cleaved by water, resulting in a ring-opened product. This reaction is often catalyzed by acidic or basic conditions.[17][18]

  • Oxidation: The tertiary nitrogen atoms can be oxidized to form N-oxides.[5][6][19] This is often mediated by atmospheric oxygen and can be accelerated by light and elevated temperatures.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Parent Compound (C10H18N2O3) Hydrolysis_Product Ring-Opened Product (C10H20N2O4) MW +18 Da Parent->Hydrolysis_Product + H2O (Moisture, pH) N_Oxide N-Oxide Product (C10H18N2O4) MW +16 Da Parent->N_Oxide + [O] (Air, Light, Heat)

Potential Degradation Pathways

Q4: How can I proactively determine the stability of my compound under my specific laboratory conditions?

A4: The most effective way to understand your compound's stability is to conduct a forced degradation study.[11][15] This is a controlled experiment where you intentionally stress the compound under various conditions to rapidly identify potential degradation pathways and products.[20][21] This is a standard practice in the pharmaceutical industry.[11][15]

  • Purpose: The goal is not to destroy the compound completely, but to generate a modest amount of degradation (e.g., 5-20%) to ensure your analytical methods can detect the degradants.[16] The data helps in developing stability-indicating methods, identifying appropriate storage conditions, and predicting shelf-life.[15]

  • Workflow: The diagram below outlines a typical troubleshooting workflow, starting from the observation of an issue to its resolution, which often involves a forced degradation study.

G Observe Observe Issue (e.g., New HPLC Peak, Color Change) Hypothesize Formulate Hypothesis (e.g., Hydrolysis, Oxidation) Observe->Hypothesize Design_Study Design Forced Degradation Study Hypothesize->Design_Study Execute_Study Execute Stress Conditions (Acid, Base, Peroxide, Heat, Light) Design_Study->Execute_Study Analyze Analyze Samples (LC-MS, HPLC-UV) Execute_Study->Analyze Identify Identify Degradants (Match MW, Characterize) Analyze->Identify Correlate Correlate with Initial Issue Identify->Correlate Correlate->Hypothesize No Match, Re-evaluate Implement Implement Corrective Action (e.g., Change Storage, Use Inert Gas) Correlate->Implement Match Found Validate Validate Solution (Re-test stability) Implement->Validate

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 3-Oxo-Piperazinyl Acetic Acid Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the crystallization of 3-oxo-piperazinyl acetic acid derivatives. This class of compounds, while valuable in pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the crystallization of 3-oxo-piperazinyl acetic acid derivatives. This class of compounds, while valuable in pharmaceutical development, often presents unique challenges during solid-form screening and bulk crystallization due to its structural complexity, including a piperazine core, a lactam, and a carboxylic acid moiety.[1][2] These features can lead to zwitterionic character, complex solubility profiles, and a propensity for polymorphism.[3][4][5]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural lists and provide you with the underlying scientific principles, empowering you to make informed decisions and rationally design your crystallization experiments for optimal outcomes.

Section 1: Initial Material & Purity Considerations

Before attempting any crystallization, the quality of your starting material is paramount. Crystallization is a purification technique, but its efficiency is drastically reduced by significant amounts of impurities, which can inhibit nucleation, alter crystal habits, or co-crystallize with your product.[6][7]

FAQ 1.1: How pure does my crude material need to be before I start crystallization experiments?

A minimum purity of 80-90% is recommended for initial screening.[6] While crystallization can remove minor impurities, high levels of contaminants can lead to several problems:

  • Inhibition of Nucleation: Impurities can interfere with the self-assembly of molecules into a crystal lattice, keeping your compound in a supersaturated state or causing it to oil out.

  • Poor Crystal Quality: The presence of foreign molecules can disrupt crystal growth, leading to small, ill-defined crystals or an amorphous precipitate.[7]

  • Oiling Out: High impurity loads can depress the melting point of your compound, increasing the likelihood of it separating as a liquid phase instead of a solid.[8]

Actionable Advice: Always characterize your crude material by HPLC, LC-MS, and ¹H NMR before starting. If purity is below 80%, consider a preliminary purification step like column chromatography.

cluster_0 Initial Material Assessment Workflow A Crude 3-Oxo-Piperazinyl Acetic Acid Derivative B Characterize Purity (HPLC, LC-MS, NMR) A->B C Purity > 90%? B->C D Proceed to Crystallization Screening C->D Yes E Perform Initial Purification (e.g., Column Chromatography) C->E No F Re-characterize Purity E->F F->B

Caption: Initial material assessment workflow.

Section 2: Solvent Selection & Solubility

The choice of solvent is the most critical factor in a successful crystallization. The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit very low solubility at room temperature or below.[9]

FAQ 2.1: My compound is a zwitterionic-like molecule. Where do I start with solvent selection?

The dual nature of your molecule (a basic piperazine nitrogen and an acidic carboxylic acid) means it has polar characteristics and can engage in hydrogen bonding. This provides a clear starting point.

  • Polar, Protic Solvents: Start with solvents that can hydrogen bond, such as alcohols (methanol, ethanol, isopropanol) and water.[10] These solvents often provide the necessary solubility at higher temperatures.

  • Polar, Aprotic Solvents: Solvents like acetone, acetonitrile, and ethyl acetate can also be effective.[11] They interact with the polar regions of your molecule without competing as strongly in hydrogen bonding.

  • Mixed Solvent Systems: This is often the key to success. Use a "good" solvent in which your compound is highly soluble (like methanol or water) and an "anti-solvent" in which it is poorly soluble (like dichloromethane, hexane, or toluene).[6][9] This anti-solvent or counter-solvent method allows for fine-tuned control over supersaturation.

Table 1: Common Solvents for Crystallization of Polar Molecules

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Key Characteristics & Use Cases
Water10080.1Excellent for highly polar, H-bonding compounds. Risk of hydrate formation.
Methanol6532.7Good starting point. Dissolves many polar compounds. Low boiling point.
Ethanol7824.5A versatile and common choice, slightly less polar than methanol.[10]
Isopropanol (IPA)8219.9Slower evaporation rate than ethanol, can promote larger crystal growth.
Acetonitrile8237.5Polar aprotic solvent, good for compounds sensitive to protic solvents.
Acetone5620.7Highly volatile, can cause rapid precipitation. Use with caution.[6][11]
Ethyl Acetate776.0Medium polarity, often used as a "good" solvent with a non-polar anti-solvent.
Toluene1112.4Non-polar, typically used as an anti-solvent. High boiling point.
Hexane691.9Very non-polar, almost always used as an anti-solvent.

FAQ 2.2: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that specific solvent environment. Instead of forming a crystal lattice, the compound separates as a supercooled liquid.[8][10]

Causality & Solutions:

  • Solvent Boiling Point Too High: If the solvent's boiling point is higher than the compound's melting point, it will likely oil out. Solution: Choose a solvent with a lower boiling point.[9]

  • Concentration Too High: An excessively concentrated solution can become supersaturated too quickly and at too high a temperature. Solution: Re-heat the mixture to dissolve the oil, add a small amount (10-20%) more of the "good" solvent to reduce the concentration, and cool slowly again.[8]

cluster_1 Solvent Screening Decision Tree Start Start Screening TestSingle Test solubility in hot polar protic solvents (EtOH, IPA, H2O) Start->TestSingle IsSoluble Completely Soluble? TestSingle->IsSoluble CoolingCryst Attempt Cooling Crystallization IsSoluble->CoolingCryst Yes TestAprotic Test solubility in hot polar aprotic solvents (MeCN, EtOAc) IsSoluble->TestAprotic No IsSoluble2 Completely Soluble? TestAprotic->IsSoluble2 CoolingCryst2 Attempt Cooling Crystallization IsSoluble2->CoolingCryst2 Yes MixedSolvent Use Mixed-Solvent System IsSoluble2->MixedSolvent No AntiSolvent Attempt Anti-Solvent Crystallization MixedSolvent->AntiSolvent

Caption: A decision tree for systematic solvent screening.

Section 3: Troubleshooting Common Crystallization Failures

FAQ 3.1: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue where the solution is supersaturated, but nucleation (the initial formation of a stable crystal seed) has not occurred. You need to induce nucleation.[13]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.[8][13]

  • Seeding: If you have a few crystals from a previous attempt (even if they were poor quality), add one or two tiny crystals to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.[6][13]

  • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, increasing the concentration, and then attempt to cool it again.[8][13]

FAQ 3.2: I got a solid, but it's a fine powder or tiny needles. How can I get larger crystals?

The formation of very small crystals indicates that nucleation was too rapid and widespread, leaving little time for individual crystals to grow larger. This is often a result of the solution becoming supersaturated too quickly.[6][8]

  • Reduce Concentration: A slightly more dilute solution will require a lower temperature to reach saturation, which can slow the entire process and promote better growth.

  • Change Solvent System: A solvent system where the compound's solubility has a shallower dependence on temperature can encourage slower, more controlled crystal growth.

FAQ 3.3: What is polymorphism and why is it a concern for my compound?

Polymorphism is the ability of a compound to crystallize into more than one distinct crystal lattice structure.[5][15] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, stability, and bioavailability, which is a critical concern in pharmaceutical development.[5][15] Piperazine-containing compounds are known to exhibit polymorphism.[15][16][17]

  • How to Investigate: Polymorphism is often solvent- and temperature-dependent. Crystallizing your compound from a wide range of different solvents (e.g., an alcohol, a ketone, an ester) and at different cooling rates is the best way to screen for potential polymorphs.

  • Characterization: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to determine if you have different crystalline forms.

cluster_2 Troubleshooting Crystallization Outcomes Problem Problem Encountered NoCrystals No Crystals Formed Problem->NoCrystals OilingOut Compound Oiled Out Problem->OilingOut FineNeedles Fine Needles / Powder Problem->FineNeedles Sol_NoCrystals Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution NoCrystals->Sol_NoCrystals Sol_OilingOut Mitigate Rapid Saturation: 1. Add More Solvent 2. Cool Slowly 3. Use Lower Boiling Solvent OilingOut->Sol_OilingOut Sol_FineNeedles Promote Crystal Growth: 1. Decrease Cooling Rate 2. Reduce Concentration 3. Change Solvent System FineNeedles->Sol_FineNeedles

Caption: A workflow for troubleshooting common crystallization issues.

Section 4: The Critical Role of pH

For zwitterionic compounds like 3-oxo-piperazinyl acetic acid derivatives, pH is a master variable that directly controls solubility by altering the charge state of the molecule.

FAQ 4.1: How does pH affect the crystallization of my compound?

Your compound has both a basic nitrogen atom in the piperazine ring and an acidic carboxylic acid group.

  • Isoelectric Point (pI): At a specific pH, known as the isoelectric point, the molecule will have a net neutral charge (the positive and negative charges balance). This is typically the point of minimum solubility .[3]

  • Acidic Conditions (Low pH): At low pH, the carboxylic acid is protonated (neutral) and the piperazine nitrogen is protonated (positive charge). The molecule becomes a cation, and its solubility in polar solvents generally increases.

  • Basic Conditions (High pH): At high pH, the carboxylic acid is deprotonated (negative charge) and the piperazine nitrogen is neutral. The molecule becomes an anion, and its solubility also tends to increase.[3][18]

This pH-dependent solubility is a powerful tool. By adjusting the pH of your solution, you can precisely control the point at which it becomes supersaturated, offering an alternative to temperature or solvent composition changes.[18]

Section 5: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Place ~10-20 mg of your purified compound into several small test tubes or vials.

  • Solvent Addition: To each vial, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the vial in a water or sand bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the vial from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: If no crystals form, place the vial in an ice-water bath for 20-30 minutes.

  • Evaluation: Assess the outcome for each solvent. The best single solvent is one that requires a minimal amount of hot solvent to dissolve the compound and gives a good yield of crystals upon cooling.

Protocol 2: Controlled Cooling Crystallization

  • Dissolution: In an appropriately sized flask, dissolve your compound in the minimum amount of the chosen hot solvent. Ensure all solid is dissolved.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. To slow the process further, you can place the flask inside a larger beaker filled with hot water (acting as a water jacket).

  • Isolation: Once crystallization is complete, isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: Dissolve your compound in a minimal amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution while stirring. You will observe the solution becoming cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to gradual crystallization. Alternatively, you can place the sealed vessel in a refrigerator.

  • Isolation: Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry.

This guide provides a framework for logically approaching the crystallization of 3-oxo-piperazinyl acetic acid derivatives. By understanding the underlying principles and systematically troubleshooting issues, you can significantly improve the efficiency and success rate of obtaining high-quality crystalline material.

References

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Available at: [Link]

  • Structures and Synthesis of Zwitterionic Polymers. MDPI. Available at: [Link]

  • Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Semantic Scholar. Available at: [Link]

  • Crystallization method for organic acid or organic acid ester. Google Patents.
  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PMC. Available at: [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Available at: [Link]

  • Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. Google Patents.
  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). ResearchGate. Available at: [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. Available at: [Link]

  • Piperazine derivatives as dangerous abused compounds. ResearchGate. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. Available at: [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm (RSC Publishing). Available at: [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. Available at: [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Available at: [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Available at: [Link]

  • Crystallization. University of California, Irvine. Available at: [Link]

  • Inducing pH control over the critical micelle concentration of zwitterionic surfactants via polyacids adsorption: Effect of chain length and structure. PubMed. Available at: [Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI. Available at: [Link]

  • Crystallization Tips. Hampton Research. Available at: [Link]

Sources

Optimization

Reducing impurities in 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid scale-up processes

Troubleshooting Scale-Up for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid Welcome to the Technical Support Center. The scale-up of highly functionalized piperazine derivatives—specifically 2-(1-Isopropyl-4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Scale-Up for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

Welcome to the Technical Support Center. The scale-up of highly functionalized piperazine derivatives—specifically 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid—presents unique synthetic challenges. The dense functionalization of the piperazine core, including a sterically hindered N1-isopropyl group, an N4-methyl group, a C3-amide carbonyl, and a highly sensitive C2-acetic acid side chain, requires precise control over reaction kinetics and thermodynamics.

Below is our comprehensive troubleshooting guide designed to help process chemists mitigate impurities, optimize cyclization, and clear catalytic metals during scale-up.

Frequently Asked Questions & Troubleshooting

Q1: How do I minimize regioisomeric N-alkylation impurities during the introduction of the isopropyl and methyl groups? Issue: Direct alkylation of the linear diamine precursor with alkyl halides (e.g., isopropyl bromide) typically results in severe over-alkylation and N1/N4 regioisomeric scrambling. Solution: Abandon direct alkylation in favor of a sequential reductive amination strategy. Reductive amination is strictly governed by steric hindrance, allowing for exquisite regiocontrol[1].

  • Step A: Install the isopropyl group at the less hindered primary amine using acetone and NaBH(OAc)3​ . The bulky isopropyl group will sterically shield this nitrogen.

  • Step B: The subsequent reductive amination with formaldehyde and NaBH3​CN will selectively methylate the remaining, less hindered secondary nitrogen.

Q2: My cyclization step yields high levels of intermolecular dimers instead of the desired 3-oxopiperazine ring. How can I shift the equilibrium? Issue: While the 6-membered 3-oxopiperazine ring is thermodynamically favored, high batch concentrations drive kinetic intermolecular aminolysis, forming dimeric and oligomeric amides[2]. Solution: Implement a "pseudo-high dilution" protocol. Instead of relying on harsh thermal cyclization, utilize mild coupling agents (EDC/HOBt) and slowly pump the linear diamine ester into the reaction vessel over 4 to 6 hours. This keeps the steady-state concentration of the uncyclized monomer extremely low, kinetically favoring intramolecular ring closure over intermolecular collision.

Q3: During ester hydrolysis to form the final acetic acid, I'm observing significant degradation and epimerization. What is the cause? Issue: The C2 position of the piperazine ring is flanked by the N1 amine and the C3 amide carbonyl, making the C2-proton highly acidic. Solution: Subjecting the intermediate ester to standard harsh basic conditions (e.g., NaOH at >40°C) leads to rapid deprotonation, resulting in C2-epimerization and aldol-type degradation[1]. To prevent this, perform a mild saponification using LiOH in a THF/Water co-solvent system at strict cryogenic-to-ambient temperatures (0–5°C).

Q4: How do I efficiently clear residual palladium from the reductive amination step before final crystallization? Issue: Standard recrystallization of the final API fails to reduce Palladium (Pd) below the 10 ppm ICH Q3D limit. Solution: Do not attempt to scavenge palladium from the final acetic acid product. The zwitterionic nature of the final API intermediate makes it highly polar and capable of chelating metals, defeating standard scavengers. Instead, perform metal scavenging at the ester intermediate stage. The ester is highly soluble in organic solvents (like EtOAc or DCM). Treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)[3]. This reliably reduces Pd levels from >500 ppm to <10 ppm[4].

Quantitative Data: Impact of Cyclization Conditions

The following table summarizes the causality between cyclization methodologies and the resulting impurity profiles observed at a 100 g scale.

Cyclization MethodConcentrationTemp (°C)Dimeric Impurity (%)C2-Epimer (%)Isolated Yield (%)
Thermal (Toluene) 0.5 M (Batch)110°C18.5%8.2%54%
EDC/HOBt (DCM) 0.5 M (Batch)20°C11.0%1.1%76%
EDC/HOBt (DCM) Pseudo-High Dilution20°C< 0.5% < 0.1% 94%
Experimental Protocol: Pseudo-High Dilution Cyclization & Metal Scavenging

This self-validating protocol ensures the suppression of oligomerization while simultaneously clearing heavy metal catalysts prior to final hydrolysis.

Prerequisites: 100 g of linear diamine ester precursor (containing ~500 ppm Pd from upstream reductive amination).

  • Reactor Preparation: Charge a 5 L jacketed reactor with Dichloromethane (DCM, 2 L), EDC·HCl (1.2 eq), and HOBt (0.2 eq). Set the chiller to maintain the internal temperature at 20°C.

  • Continuous Addition (Pseudo-High Dilution): Dissolve the linear diamine ester (100 g) in DCM (500 mL). Using a programmable syringe pump, add this solution to the reactor at a constant rate of 2 mL/min.

    • Self-Validation Check: Sample the reactor every 60 minutes. HPLC analysis must show <0.5% unreacted monomer, confirming that the intramolecular cyclization rate exceeds the addition rate.

  • Quench and Wash: Upon completion of the addition, wash the organic layer with 1N HCl (2 x 500 mL) to remove unreacted amines, followed by saturated NaHCO3​ (500 mL) to remove HOBt.

  • Palladium Scavenging: Add 20 wt% (relative to the theoretical yield of the ester) of Thiol-functionalized silica scavenger to the organic phase. Heat the suspension to 40°C and agitate vigorously for 4 hours.

    • Self-Validation Check: Filter a 1 mL aliquot and analyze via ICP-MS. Proceed to the next step only if Pd is confirmed to be < 10 ppm[4].

  • Filtration and Concentration: Filter the batch through a Celite pad to remove the silica scavenger. Concentrate the filtrate under reduced pressure to afford the highly pure 3-oxopiperazine ester intermediate, ready for mild LiOH hydrolysis.

Reaction Workflow & Impurity Pathways

G A Linear Diamine Ester Precursor (N1-iPr, N4-Me) B Intramolecular Cyclization (Pseudo-High Dilution) A->B EDC/HOBt Controlled Feed C Intermolecular Aminolysis (Batch / High Conc.) A->C Thermal or Fast Addition D 3-Oxopiperazine Ester (Desired Intermediate) B->D E Dimeric/Oligomeric Amides (Impurity >10%) C->E F Mild Saponification (LiOH, THF/H2O, 0°C) D->F T < 5°C G Harsh Hydrolysis (NaOH, >40°C) D->G Base Catalyzed H 2-(1-Isopropyl-4-methyl-3-oxo- 2-piperazinyl)-acetic acid (High Purity API) F->H I C2-Epimerization & Degradation Byproducts G->I

Workflow and impurity pathways for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid.

References
  • [1] Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • [2] Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • [3] Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics (MDPI). Available at:[Link]

  • [4] Synthesis of piperazines. Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-isopropyl-4-methyl-3-oxo-2-piperazinyl acetic acid coupling

Technical Support Center: Advanced Coupling Strategies Topic: Overcoming Steric Hindrance in 1-Isopropyl-4-Methyl-3-Oxo-2-Piperazinyl Acetic Acid Coupling Welcome to the Technical Support Center for advanced peptide and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Strategies

Topic: Overcoming Steric Hindrance in 1-Isopropyl-4-Methyl-3-Oxo-2-Piperazinyl Acetic Acid Coupling

Welcome to the Technical Support Center for advanced peptide and small molecule synthesis. This guide provides in-depth troubleshooting advice and practical solutions for researchers and drug development professionals facing challenges with sterically hindered coupling reactions, specifically focusing on the demanding substrate, 1-isopropyl-4-methyl-3-oxo-2-piperazinyl acetic acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate these complex syntheses successfully.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in my coupling reaction?

A: Steric hindrance is a phenomenon where the spatial arrangement and bulk of atomic groups near a reaction center physically impede the approach of reacting molecules.[1] In the context of amide bond formation, bulky substituents on either the carboxylic acid or the amine component can block the coupling reagents from activating the carboxyl group or prevent the amine from attacking the activated intermediate. This obstruction slows down the reaction rate and often leads to incomplete reactions, resulting in low product yields and the formation of impurities.[1][2]

The target molecule, 1-isopropyl-4-methyl-3-oxo-2-piperazinyl acetic acid, presents a significant steric challenge due to the bulky isopropyl group and the substituted piperazine ring structure adjacent to the carboxylic acid.

Q2: My initial coupling attempt with a standard carbodiimide reagent (DCC/DIC) gave a very low yield. What went wrong?

A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[3] Their mechanism involves the formation of a reactive O-acylisourea intermediate. With hindered substrates, the nucleophilic attack by the amine is slow, giving the intermediate time to undergo side reactions, such as rearrangement to an unreactive N-acylurea, which terminates the reaction.[4] While additives like 1-Hydroxybenzotriazole (HOBt) can improve efficiency, they are often insufficient for severely hindered cases.[5]

Q3: Which coupling reagents are specifically designed for sterically demanding substrates like this?

A: For challenging couplings, more potent activating reagents are necessary. The most effective are typically uronium/aminium or phosphonium salt-based reagents.[6]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)): This is one of the most powerful and widely used reagents for difficult couplings.[7] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction and making it highly efficient even for hindered substrates.[6][8]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A novel and highly efficient reagent with reactivity comparable to HATU.[9] It is based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents. It is also highly effective for microwave-assisted synthesis.[1][9]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is particularly effective for coupling N-methylated and other sterically hindered amino acids.[3][5]

Q4: Besides the coupling reagent, what other reaction parameters can I adjust?

A: Optimizing the reaction environment is critical. Key parameters to consider are:

  • Base Selection: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the reaction. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice.[1][10]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent. However, for difficult sequences prone to aggregation, using more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or mixtures of DMF/DCM can be beneficial.[11]

  • Temperature and Time: Forcing conditions can overcome the activation energy barrier. Extending the reaction time (e.g., to 24 hours) or moderately increasing the temperature can significantly improve yields. However, heat must be applied cautiously to minimize the risk of racemization.[1]

  • Microwave-Assisted Synthesis: Applying microwave energy is a highly effective method to accelerate difficult couplings.[12][13] It provides rapid, uniform heating that can drive sterically hindered reactions to completion in minutes rather than hours, often with higher purity.[12]

Troubleshooting Guide: Low Coupling Efficiency

This section provides a structured approach to troubleshooting and optimizing your reaction when faced with low yields.

Issue 1: Incomplete reaction after a standard coupling protocol.
  • Potential Cause: The activation energy for the coupling is too high for the current conditions due to severe steric hindrance.

  • Solutions:

    • Double Coupling: After the initial coupling reaction time has elapsed, remove the solvent and reagents and subject the substrate to a second, fresh batch of activated acid and base. This is a common and effective strategy.[1]

    • Increase Reagent Equivalents: Use a higher excess of the piperazinyl acetic acid derivative and coupling reagent (e.g., increase from 1.5 to 3-5 equivalents). This can drive the reaction equilibrium towards the product.[1]

    • Extended Reaction Time: Allow the reaction to proceed for a longer period, such as overnight or even 24-48 hours at room temperature.

    • Elevated Temperature: Gently heat the reaction mixture to 40-50°C. Monitor for potential side products or racemization if chirality is a concern.

Visualizing the Troubleshooting Workflow

G start Low Coupling Yield Detected reagent_check Is the coupling reagent a high-activity type (HATU, COMU)? start->reagent_check upgrade_reagent Upgrade to HATU, COMU, or PyAOP reagent_check->upgrade_reagent No double_couple Perform Double Coupling reagent_check->double_couple Yes upgrade_reagent->double_couple check_completion Check for Reaction Completion double_couple->check_completion increase_temp Increase Time and/or Temperature (e.g., 40°C or Microwave) check_completion->increase_temp Incomplete success Coupling Successful check_completion->success Complete increase_temp->check_completion failure Consider Alternative Synthetic Route increase_temp->failure Still Incomplete After Optimization

Caption: Troubleshooting workflow for low coupling efficiency.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is a critical factor. The table below summarizes the relative performance of common reagents in the context of sterically hindered couplings, based on literature and application data.

Coupling Reagent ClassExamplesRelative Efficacy for Hindered SubstratesKey AdvantagesConsiderations
Uronium/Aminium Salts HATU, HCTU, COMU★★★★★ (Excellent)High reactivity, fast kinetics, low racemization.[8]HATU/HCTU are benzotriazole-based; COMU is a safer, non-explosive alternative.[9]
Phosphonium Salts PyBOP, PyAOP★★★★☆ (Very Good)Excellent for routine and difficult couplings; no guanidinylation side reactions.[6]Byproducts can sometimes be difficult to remove.
Carbodiimides + Additive DIC + OxymaPure★★★☆☆ (Good)Cost-effective; OxymaPure is a safe and effective additive.[4][14]Generally slower and less potent than uronium/phosphonium salts.
Carbodiimides (Alone) DCC, DIC★☆☆☆☆ (Poor)Inexpensive.Not recommended for hindered couplings due to low yields and side reactions.[3][5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling 1-isopropyl-4-methyl-3-oxo-2-piperazinyl acetic acid.

  • Reagent Preparation:

    • In a clean, dry vial under an inert atmosphere (N₂ or Argon), dissolve 1-isopropyl-4-methyl-3-oxo-2-piperazinyl acetic acid (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.

  • Activation:

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated acid solution to your reaction vessel containing the amine substrate (1.0 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using LC-MS or TLC.

    • If the reaction is sluggish, it can be left overnight or gently heated to 40°C.

    • Upon completion, proceed with standard aqueous work-up and purification procedures.

Protocol 2: Microwave-Assisted Coupling using COMU

This protocol is ideal for accelerating the reaction and overcoming high activation barriers.

  • Reagent Preparation:

    • In a microwave-safe reaction vessel, combine the amine substrate (1.0 eq.), 1-isopropyl-4-methyl-3-oxo-2-piperazinyl acetic acid (2.0 eq.), and COMU (2.0 eq.).

    • Add anhydrous DMF to dissolve the reagents.

  • Coupling Reaction:

    • Add DIPEA (4.0 eq.) to the vessel and seal it securely.

    • Place the vessel in a microwave peptide synthesizer.

    • Irradiate with microwave energy at a constant temperature (e.g., 75°C) for 10-30 minutes.

  • Work-up and Purification:

    • After the vessel has cooled, open it and proceed with standard work-up and purification. The rapid and efficient nature of this method often leads to cleaner crude products.[12]

Visualizing the HATU Activation and Coupling Mechanism

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH Piperazinyl Acetic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster - H⁺ Amide Desired Amide (R-CO-NH-R') ActiveEster->Amide Amine Amine Substrate (R'-NH₂) Amine->Amide Nucleophilic Attack

Caption: General mechanism of HATU-mediated amide bond formation.

References

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • ACS Publications. (2009, January 22). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. ACS Publications. [Link]

  • NextSDS. (1-ISOPROPYL-3-OXO-PIPERAZIN-2-YL)-ACETIC ACID. NextSDS. [Link]

  • ACS Omega. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. [Link]

  • PMC. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. [Link]

  • CEM. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation. [Link]

  • Luxembourg Bio Technologies Ltd. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Luxembourg Bio Technologies Ltd. [Link]

  • Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Wikipedia. HATU. Wikipedia. [Link]

  • Synbio Technologies. Microwave-Assisted Peptide Synthesis: A Faster Approach. Synbio Technologies. [Link]

Sources

Optimization

Preventing decarboxylation of piperazine acetic acid derivatives at high temperatures

Welcome to the Technical Support Center for Piperazine Acetic Acid Derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges of thermal degradation duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Acetic Acid Derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges of thermal degradation during the synthesis and purification of piperazine-based active pharmaceutical ingredients (APIs), such as cetirizine and levocetirizine.

Section 1: Mechanistic Insights into Thermal Degradation

Q: Why do my piperazine acetic acid intermediates spontaneously decarboxylate when heated above 80°C?

A: The thermal instability of piperazine acetic acid derivatives is fundamentally driven by their zwitterionic nature. The basic secondary or tertiary amine of the piperazine ring readily deprotonates the adjacent carboxylic acid moiety. Upon heating, the resulting carboxylate acts as a highly effective leaving group, releasing CO2​ .

This non-enzymatic decarboxylation is driven by the resonance stabilization of the intermediate carbanion, which is facilitated by the electron-withdrawing nature of the protonated nitrogen [1]. Without chemical protection, the transition state heavily favors the irreversible loss of CO2​ , yielding an N-alkyl piperazine degradant and destroying your API yield.

Mechanism A Piperazine Acetic Acid (Free Base) B Zwitterion Intermediate (High Temp) A->B Heat (>80°C) E Acidification (HCl) A->E pH < 2.5 C Decarboxylation (Loss of CO2) B->C Proton Transfer D N-Alkyl Piperazine (Degradant) C->D F Piperazinium Salt (Thermally Stable) E->F Prevents Zwitterion

Mechanistic pathway of thermal decarboxylation and stabilization via salt formation.

Section 2: Troubleshooting & Prevention Strategies

Q: I need to distill or dry my intermediate at high temperatures. How can I prevent decarboxylation?

A: To prevent the basic nitrogen from facilitating the loss of CO2​ , you must disrupt the zwitterion formation. This is achieved through two primary field-proven strategies:

  • Transient Protection (Esterification): Converting the carboxylic acid into an active ester (e.g., N-hydroxysuccinimide or ethyl ester) removes the acidic proton, preventing intramolecular proton transfer. This is highly effective during complex, multi-step syntheses where the molecule must endure prolonged thermal stress [2].

  • Salt Formation (Protonation): Acidifying the solution to form a di-hydrochloride salt protonates all basic nitrogen atoms on the piperazine ring. A fully protonated piperazinium salt cannot participate in the cyclic transition state required for decarboxylation, rendering the molecule thermally stable even during vacuum distillation [3].

Quantitative Comparison of Decarboxylation Prevention Strategies

StrategyMechanism of ActionMax Safe Temp (°C)Yield RetentionProsCons
Esterification Masks carboxylic acid>120°C>95%Ideal for complex multi-step synthesisRequires downstream deprotection step
Salt Formation (HCl) Protonates basic nitrogen~70-80°C (Vacuum)>98%No extra synthetic steps; API-readyRequires strict pH control (pH 0.5-1.0)
Solvent Control Avoids polar aprotic solvents<60°C~85%Mild conditionsInefficient for large-scale drying

Section 3: Standard Operating Procedures (SOPs)

Q: What is a reliable, self-validating protocol for the high-temperature drying of cetirizine without degradation?

A: The following protocol leverages strict pH control to ensure complete salt formation prior to thermal exposure. By validating the pH before applying heat, the system becomes self-validating—decarboxylation is thermodynamically restricted because the catalytic zwitterion cannot form [3].

Protocol: Thermally Stable Isolation of Cetirizine Hydrochloride

  • Dissolution & Initial pH Adjustment: Dissolve the cetirizine free base (or sodium salt) in an aqueous solvent. Pass the solution through a C100H ion-exchange resin to remove sodium salts. Verify that the solution pH is < 2.5 to ensure the free acid is generated.

  • Salt Formation: Slowly add concentrated hydrochloric acid under continuous stirring.

  • In-Process Control (Critical Step): Monitor the pH until it stabilizes strictly between 0.5 and 1.0 . Maintain the internal temperature below 30°C during this exothermic addition.

    • Causality: This specific pH range guarantees complete protonation of the piperazine nitrogens, eliminating the zwitterion and locking the molecule into a thermally stable conformation.

  • Vacuum Concentration: Once the pH is validated, apply a vacuum of -0.085 MPa. Heat the vessel to an internal temperature of 70°C ± 5°C.

    • Causality: The vacuum lowers the boiling point of the solvent, while the validated hydrochloride salt protects the acetic acid moiety against thermal decarboxylation.

  • Crystallization: Concentrate until crystals begin to separate. Cool the mixture to 20°C ± 5°C and add butanone to facilitate complete crystallization.

  • Isolation: Centrifuge and dry the resulting crystals under vacuum at 70°C for 6 hours to yield the highly stable cetirizine dihydrochloride API.

Workflow Step1 1. Dissolve Free Base in Aqueous Solvent Step2 2. Acidification (Add conc. HCl, pH 0.5-1.0) Step1->Step2 Step3 3. In-Process Control (Verify pH & Temp < 30°C) Step2->Step3 Step4 4. Vacuum Concentration (Temp < 70°C, P < -0.085 MPa) Step3->Step4 pH Validated Step5 5. Crystallization & Centrifugation Step4->Step5 Solvent Removed Step6 6. Stable Hydrochloride API Step5->Step6 High Yield

Step-by-step workflow for the thermal stabilization of piperazine acetic acid derivatives.

References

  • Decarboxylation of primary amino acids. Chemistry Stack Exchange. Available at:[Link]

  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof (US20050148771A1). Google Patents.
  • Preparation method of cetirizine hydrochloride (CN102321047B). Google Patents.

Reference Data & Comparative Studies

Validation

Comparing 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid vs 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid

In modern medicinal chemistry, the spatial arrangement and physicochemical properties of linker moieties and core scaffolds dictate the success of a drug candidate. Piperazine derivatives are ubiquitous in drug design du...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the spatial arrangement and physicochemical properties of linker moieties and core scaffolds dictate the success of a drug candidate. Piperazine derivatives are ubiquitous in drug design due to their favorable pharmacokinetic profiles and vectorization capabilities.

This guide provides an objective, data-driven comparison between two highly specialized piperazine building blocks: 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (Compound 1) and 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid (Compound 2). While both share a piperazine core and an acetic acid handle, their structural divergence leads to vastly different applications—from rigid peptidomimetics to flexible, solubility-enhancing linkers.

G Start Drug Discovery Building Blocks C1 Compound 1 (Piperazinone Core) Start->C1 C2 Compound 2 (Piperazine Amide) Start->C2 App1 Conformationally Restricted Peptidomimetics C1->App1 Rigid Core App2 Flexible Linkers & Solubility Enhancers C2->App2 Polar/Flexible

Structural divergence in drug design using piperazine derivatives.

Structural and Physicochemical Profiling

Understanding the topological and electronic differences between these two compounds is critical for predicting their behavior in synthetic workflows and biological systems.

Compound 1 features an embedded lactam (piperazinone) with an isopropyl group at the N1 position. The acetic acid moiety is attached directly to the chiral C2 position of the ring[1]. This creates a sterically congested, conformationally restricted environment ideal for mimicking peptide turns.

Compound 2 , conversely, is an oxalamic acid derivative (an amide of oxalic acid and 4-methylpiperazine)[2]. The carboxylic acid is exocyclic and directly adjacent to a carbonyl group (alpha-keto acid), making it highly electrophilic, flexible, and exceptionally polar[3],.

Quantitative Data Summary
PropertyCompound 1: 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acidCompound 2: 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid
CAS Number 1236267-00-7[1]717904-36-4[3]
Molecular Formula C10H18N2O3[1]C7H12N2O3
Molecular Weight 214.26 g/mol 172.18 g/mol [4]
Acid Classification Aliphatic carboxylic acid (-CH2COOH)Oxalamic acid / Alpha-keto acid (-C(=O)COOH)
Core Topology Conformationally restricted piperazinoneFlexible, basic piperazine
Steric Hindrance High (due to adjacent N1-isopropyl group)Low (exocyclic, unhindered terminus)
Primary Utility Rigid scaffolds, targeted protein degradersSolubilizing linkers, oxalamide pharmacophores

Mechanistic Insights & Reactivity

As an application scientist, selecting the right coupling strategy requires understanding the underlying causality of the molecule's reactivity.

  • The Steric Shielding of Compound 1: The acetic acid group at C2 is flanked by a bulky isopropyl group and a lactam carbonyl. Standard carbodiimide coupling agents (like EDC or DCC) often fail or result in low yields because the bulky O-acylisourea intermediate cannot easily be attacked by the incoming amine. Overcoming this requires highly reactive uronium salts that form less sterically demanding active esters.

  • The Electronic Sensitivity of Compound 2: The alpha-keto carboxylic acid is highly electrophilic, which accelerates coupling rates. However, this same electronic property makes it susceptible to thermal decarboxylation. Harsh basic conditions or elevated temperatures can degrade the building block before coupling occurs[2]. Therefore, mild conditions and weaker bases are mandatory.

Self-Validating Experimental Protocols

The following methodologies are engineered to address the specific mechanistic challenges of each compound. Each protocol includes built-in validation steps to ensure synthetic integrity.

G Step1 1. Carboxylic Acid Activation (Reagent tailored to steric/electronic needs) Step2 2. Amine Addition (Target Pharmacophore) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC Validation) Step2->Step3 Step4 4. Workup & Purification (Prep-HPLC / Extraction) Step3->Step4

Standardized amide coupling workflow with built-in validation checkpoints.

Protocol A: Coupling the Sterically Hindered Compound 1

Objective: Drive amide bond formation despite the steric bulk of the N1-isopropyl group.

  • Activation: Dissolve 1.0 equivalent of Compound 1 in anhydrous DMF (0.1 M). Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

    • Causality: HATU generates an HOAt-active ester, which is highly reactive and features a neighboring-group effect (via the pyridine nitrogen) that accelerates the attack of the amine, effectively bypassing the steric hindrance of the isopropyl group.

  • Coupling: Stir the mixture for 15 minutes at room temperature to ensure complete activation. Add 1.1 equivalents of the target primary amine.

  • Validation (Self-Correction): Monitor the reaction via LC-MS after 2 hours. The mass spectrum must show the disappearance of the m/z 215 [M+H]+ peak of the starting material. If >15% of the starting acid remains, add an additional 0.5 eq of HATU and 1.0 eq of DIPEA.

  • Isolation: Quench with saturated NH4Cl, extract with EtOAc, and purify the organic layer via reverse-phase Prep-HPLC to isolate the pure peptidomimetic.

Protocol B: Mild Coupling of the Electronically Sensitive Compound 2

Objective: Form an oxalamide linkage without inducing decarboxylation.

  • Activation: Dissolve 1.0 equivalent of Compound 2 in anhydrous DCM (0.1 M). Cool the reaction flask to 0°C. Add 1.1 equivalents of EDC·HCl and 1.1 equivalents of HOBt.

    • Causality: DCM is chosen over DMF to avoid unnecessary heating. EDC/HOBt provides a milder activation pathway than uronium salts, preventing the degradation of the sensitive alpha-keto acid moiety.

  • Coupling: Add 1.0 equivalent of the target amine and 1.5 equivalents of N-methylmorpholine (NMM). Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: NMM is a significantly weaker base than DIPEA. This prevents base-catalyzed side reactions and preserves the integrity of the electrophilic carbonyls.

  • Validation (Self-Correction): Perform TLC (DCM:MeOH 9:1) using a ninhydrin stain. A successful reaction is validated by the complete disappearance of the primary amine spot (no purple/pink coloration upon heating).

  • Isolation: Wash the organic layer with 5% aqueous citric acid (to remove unreacted amine and NMM) followed by brine. Dry over Na2SO4 and concentrate under reduced pressure.

Conclusion

The choice between these two piperazine-acetic acid derivatives hinges entirely on the structural goals of the drug discovery program. Compound 1 is the superior choice when designing conformationally restricted molecules, such as rigid PROTAC linkers or peptide turn mimics, provided the chemist utilizes aggressive coupling reagents like HATU to overcome its steric shielding. Conversely, Compound 2 is an excellent vector for installing flexible, highly soluble oxalamide pharmacophores, requiring mild, low-temperature synthetic handling to preserve its reactive alpha-keto acid motif.

References

  • Calpaclab. 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid, 250 mg, Reagent Grade.
  • Sigma-Aldrich. (4-Methyl-piperazin-1-yl)-oxo-acetic acid | 717904-36-4.
  • PubChemLite. 717904-36-4 (C7H12N2O3)
  • Molbase. 2-(1-isopropyl-4-methyl-3-oxopiperazin-2-yl)acetic acid.

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, a key piperazine derivative. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, a key piperazine derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances and comparative performance of High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing the technical depth and practical insights necessary to select and implement a robust analytical method suitable for its intended purpose, from early-stage research to quality control.

The Imperative of Method Validation in Pharmaceutical Analysis

The accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is the bedrock of drug development. For a piperazine derivative like 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, a reliable analytical method ensures data integrity for pharmacokinetic studies, stability testing, quality control, and ultimately, patient safety.

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended use.[1] This principle, outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures," is the global standard for ensuring that an analytical method is reliable, reproducible, and accurate for its specific application.[2][3] Key validation characteristics that we will explore for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, valued for its robustness and accessibility. However, its application to piperazine derivatives requires a critical workaround due to their molecular structure.

Expertise & Experience: The Derivatization Imperative

The core challenge with quantifying 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid using HPLC-UV is that the piperazine moiety lacks a strong, native chromophore.[5] This results in poor absorption of UV light, leading to low sensitivity and making it unsuitable for trace-level analysis. To overcome this, a pre-column derivatization step is employed. This involves reacting the analyte with a labeling agent that attaches a UV-active molecule, significantly enhancing its detectability.[6] A common and effective agent for this purpose is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine in the piperazine ring to form a stable, highly UV-active product.

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

1. Standard and Sample Preparation:

  • Prepare a stock solution of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
  • Accurately weigh and dissolve the sample containing the analyte in the same diluent to achieve a target concentration within the linear range.

2. Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution, add 1.0 mL of a borate buffer solution (pH 8.0).
  • Add 1.0 mL of NBD-Cl solution (e.g., 1 mg/mL in acetonitrile).
  • Vortex the mixture and heat in a water bath at 60°C for 30 minutes.[5]
  • Cool the solution to room temperature.
  • Dilute with the mobile phase to a final volume suitable for injection.

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20mM, pH 3.0) at a ratio of 60:40 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 10 µL.
  • UV Detection: 340 nm (wavelength for NBD-derivatives).

4. Data Analysis:

  • Identify the peak corresponding to the derivatized analyte based on its retention time compared to the derivatized standard.
  • Quantify the analyte by constructing a calibration curve from a series of derivatized standards of known concentrations.
Visualization: HPLC-UV Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh and Dissolve Analyte s2 Add Borate Buffer (pH 8.0) s1->s2 s3 Add NBD-Cl Reagent s2->s3 s4 Heat at 60°C for 30 min s3->s4 s5 Cool to Room Temp s4->s5 h1 Inject Derivatized Sample s5->h1 h2 C18 Reverse-Phase Column Separation h1->h2 h3 UV Detector (340 nm) h2->h3 d1 Generate Chromatogram h3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: HPLC-UV workflow including pre-column derivatization.

Performance Data Summary: HPLC-UV
Validation ParameterTypical Performance Metric
Linearity (r²)≥ 0.999
Limit of Quantification (LOQ)90 ppm (0.09 µg/mL)
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard. It combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Expertise & Experience: Bypassing Derivatization for Superior Specificity

The primary advantage of LC-MS/MS is its ability to quantify the analyte directly without derivatization.[7] Specificity is achieved by monitoring a unique mass transition from a precursor ion (the molecular weight of the analyte) to a specific product ion generated through fragmentation. This process, known as Selected Reaction Monitoring (SRM), effectively filters out background noise from the matrix, allowing for ultra-sensitive detection. This makes LC-MS/MS ideal for bioanalytical studies where analyte concentrations are often very low.[8]

Experimental Protocol: LC-MS/MS

1. Standard and Sample Preparation (Protein Precipitation for Plasma):

  • Prepare a stock solution of the analyte and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).
  • To 100 µL of a plasma sample, add the internal standard.
  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[7]
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A time-programmed gradient from 5% B to 95% B to ensure separation of the analyte from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • MRM Transitions: Monitor a specific precursor-to-product ion transition for the analyte and the internal standard.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the peak area ratio (analyte/IS).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards and apply a linear regression model.
Visualization: LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation (Protein Precipitation) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Add Cold Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 l1 Inject Supernatant p4->l1 l2 UPLC C18 Column Separation l1->l2 l3 Mass Spectrometer (ESI+, MRM Mode) l2->l3 d1 Integrate Peak Areas (Analyte & IS) l3->d1 d2 Calculate Area Ratio & Quantify d1->d2

Caption: LC-MS/MS workflow for bioanalysis.

Performance Data Summary: LC-MS/MS
Validation ParameterTypical Performance Metric
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.008 - 5 ng/mL[7][9]
Accuracy (% Deviation)Within ±15% (±20% at LLOQ)
Intraday Precision (% RSD)< 5%[7]
Interday Precision (% RSD)< 10%[7]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While less common than LC-MS/MS for modern bioanalysis of piperazine derivatives, it remains a viable alternative, particularly in forensic or toxicology labs.

Expertise & Experience: Volatility and Matrix Considerations

The suitability of GC-MS depends on the volatility of the analyte. For a compound like 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, derivatization may be necessary not for detection, but to increase its volatility and improve its chromatographic peak shape. The sample cleanup is also critical, as non-volatile matrix components can contaminate the GC inlet and column. Liquid-liquid extraction (LLE) is a common and effective technique for isolating the analyte from complex matrices like urine or plasma.[9]

Experimental Protocol: GC-MS

1. Standard and Sample Preparation (Liquid-Liquid Extraction):

  • To a sample (e.g., 1 mL of urine), add an appropriate internal standard.
  • Adjust the sample pH to >10 with a basic solution (e.g., NaOH) to ensure the analyte is in its free base form.
  • Add an immiscible organic solvent (e.g., ethyl acetate).
  • Vortex thoroughly for several minutes to facilitate the transfer of the analyte into the organic layer.
  • Centrifuge to achieve complete phase separation.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol) for injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.
  • Column: DB-5ms capillary column (or similar non-polar column).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: A temperature gradient is used, starting at a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 280°C) to ensure good separation.
  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

3. Data Analysis:

  • Quantify the analyte by comparing the integrated peak area of a characteristic ion to that of the internal standard, using a calibration curve prepared from extracted standards.
Visualization: GC-MS Experimental Workflow

cluster_prep Sample Preparation (LLE) cluster_gcms GC-MS Analysis cluster_data Data Processing g1 Sample + IS + Adjust pH g2 Add Extraction Solvent (e.g., Ethyl Acetate) g1->g2 g3 Vortex & Centrifuge g2->g3 g4 Evaporate Organic Layer g3->g4 g5 Reconstitute Residue g4->g5 gc1 Inject Sample g5->gc1 gc2 GC Capillary Column Separation gc1->gc2 gc3 Mass Spectrometer (EI, SIM Mode) gc2->gc3 d1 Generate Ion Chromatogram gc3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: GC-MS workflow with Liquid-Liquid Extraction.

Performance Data Summary: GC-MS
Validation ParameterTypical Performance Metric
Linearity (r²)≥ 0.99
Limit of Quantification (LOQ)0.008 - 0.625 µg/mL (matrix dependent)[9]
Accuracy (% Recovery)90 - 108%[9]
Intraday Precision (% RSD)< 10%
Interday Precision (% RSD)< 15%

Head-to-Head Comparison and Method Selection

Choosing the right analytical method requires balancing the need for sensitivity and specificity with practical considerations like sample throughput, cost, and available instrumentation.

FeatureHPLC-UV (with Derivatization)LC-MS/MSGC-MS
Sensitivity (Typical LOQ) Moderate (~90 µg/mL for API)Very High (pg/mL to low ng/mL)High (low ng/mL to µg/mL)
Specificity Good (relies on chromatographic separation)Excellent (relies on mass transition)Very Good (relies on mass fragmentation)
Sample Throughput Moderate (derivatization adds time)High (fast gradients, automated)Low to Moderate (longer run times)
Matrix Complexity Best for simpler matrices (drug substance)Ideal for complex matrices (plasma, urine)Suitable for complex matrices with cleanup
Instrumentation Cost LowHighModerate to High
Ease of Use HighModerate (requires specialized expertise)Moderate
Primary Application QC of drug substance, formulation assaysBioanalysis (PK/TK), trace impurity analysisForensic analysis, specialized impurity testing
Senior Application Scientist Insights:
  • For Bioanalytical Studies (Pharmacokinetics, Bioavailability): LC-MS/MS is unequivocally the best choice. Its superior sensitivity and specificity are essential for accurately measuring low drug concentrations in complex biological fluids.[7][8]

  • For Quality Control (QC) and Batch Release of Drug Substance: When analyzing the pure API or a formulated product where concentrations are high, HPLC-UV with derivatization is a highly reliable, cost-effective, and robust method. Its validation is straightforward, and the instrumentation is widely available.

  • For Specialized Impurity Profiling: GC-MS can be valuable for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC-MS analysis.

By understanding the principles, strengths, and limitations of each technique, researchers and drug developers can confidently select and validate an analytical method that ensures the generation of high-quality, reliable, and defensible data.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU JOURNAL OF PURE SCIENCES.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
  • 2-(1-Isopropyl-3-oxopiperazin-2-yl)acetic acid. (n.d.). Sigma-Aldrich.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Determination of the piperazine derivative drugs in commercial dosage forms. (n.d.). ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). Benchchem.
  • Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Matrices. (2025). Benchchem.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Bioanalytical method validation: An updated review. (n.d.). PMC.
  • Notice - Canada.ca. (n.d.).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. (2020). Scholars.Direct.
  • ANALYTICAL CHEM (API). (2026). All About Drugs.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA).

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Validation

Reproducibility of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid synthesis pathways

The synthesis of asymmetric 3-oxopiperazine-2-acetic acid derivatives, specifically 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (CAS: 1236267-00-7) , presents a fascinating challenge in regiocontrol. The 3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of asymmetric 3-oxopiperazine-2-acetic acid derivatives, specifically 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (CAS: 1236267-00-7) , presents a fascinating challenge in regiocontrol. The 3-oxopiperazine skeleton is a highly valued, conformationally restricted peptidomimetic scaffold. It is frequently utilized in modern drug discovery to develop GPCR ligands, such as subtype-selective dopamine D2 receptor biased partial agonists[1], and as rigid linkers in PROTACs.

While solid-phase syntheses and Ugi-based multicomponent reactions are well-documented for assembling 1-acyl-3-oxopiperazine skeletons[2], achieving absolute regiocontrol during the cyclization of asymmetric diamines remains a significant synthetic bottleneck[3]. The commercial demand for related derivatives, such as 2-(1-(3,4-Dimethoxybenzyl)-3-oxopiperazin-2-yl)acetic acid, underscores the critical need for scalable, highly reproducible synthetic routes[4].

As a Senior Application Scientist, I have evaluated the two primary methodologies for synthesizing this target. This guide objectively compares the One-Pot Aza-Michael Cascade against the Regiocontrol Stepwise Assembly , detailing the mechanistic causality, self-validating protocols, and scalability of each.

Mechanistic Causality: The Regioselectivity Challenge

The target molecule features an asymmetric substitution pattern: an isopropyl group at N1 and a methyl group at N4, flanking a C2-acetic acid branch and a C3-lactam carbonyl.

When attempting to build this ring from a C4 synthon (like dimethyl maleate) and an asymmetric diamine (N-isopropyl-N'-methylethylenediamine), competing nucleophilicities dictate the outcome. The secondary amine bearing the methyl group is sterically less hindered than the one bearing the isopropyl group. Consequently, kinetic control favors the methylamine attacking the electron-deficient alkene first, yielding the undesired 1-methyl-4-isopropyl regioisomer. Overcoming this requires either tedious chromatographic separation or a fundamental redesign of the synthesis pathway.

Pathway A: One-Pot Aza-Michael / Lactamization Cascade (The Direct Route)

This classical approach attempts to assemble the piperazine core in a single operation by condensing the asymmetric diamine directly with dimethyl maleate, followed by thermal lactamization and ester hydrolysis.

PathwayA SM1 N-isopropyl-N'- methylethylenediamine Mix Aza-Michael Addition SM1->Mix SM2 Dimethyl Maleate SM2->Mix Lactam Thermal Lactamization Mix->Lactam Heat, MeOH IsoA Target Isomer (Minor, 35%) Lactam->IsoA IsoB Regioisomer (Major, 65%) Lactam->IsoB

Fig 1. One-pot Aza-Michael cascade showing poor regioselectivity and isomer distribution.

Experimental Protocol & Self-Validation
  • Aza-Michael Addition: Dissolve dimethyl maleate (1.0 eq) in anhydrous MeOH (0.5 M). Cool to 0°C. Add N-isopropyl-N'-methylethylenediamine (1.05 eq) dropwise over 30 minutes.

    • Self-Validation: Monitor via LC-MS. The mass of the acyclic intermediate (m/z 261 [M+H]+) will appear, but NMR will reveal a ~1:1.8 mixture of regioisomers.

  • Thermal Lactamization: Attach a reflux condenser and heat the reaction to 65°C for 24 hours.

    • Causality: Heat is required to drive the intramolecular amidation between the secondary amine and the alpha-methyl ester.

  • Hydrolysis & Separation: Cool to room temperature, add 2M NaOH (2.0 eq), and stir for 4 hours. Acidify to pH 3 with 1M HCl.

    • Self-Validation: The ester peak in IR (~1735 cm⁻¹) will shift to a carboxylic acid broad stretch.

  • Purification: Isolate the target via preparative reverse-phase HPLC.

Verdict: While operationally simple, the steric preference of the methylamine dictates that the major product is the wrong regioisomer. The reliance on prep-HPLC makes this route non-viable for scale-up.

Pathway B: Regiocontrolled Stepwise Assembly (The Precision Route)

To achieve absolute regiocontrol, we must eliminate competing nucleophiles. Pathway B leverages a "chiral pool" logic by sequentially installing the N1 and N4 substituents, forcing the molecule to cyclize exactly as desired.

PathwayB SM1 Isopropylamine + Dimethyl Maleate Step1 Aza-Michael Addition (100% Regiocontrol) SM1->Step1 Int1 Dimethyl N-isopropylaspartate Step1->Int1 Step2 Reductive Amination (N-Boc-N-methylaminoacetaldehyde) Int1->Step2 Int2 Acyclic Diamine Intermediate Step2->Int2 Step3 Boc Deprotection & Cyclization Int2->Step3 TFA, then DIPEA/Heat Int3 Methyl Ester Target Step3->Int3 Step4 LiOH Hydrolysis Int3->Step4 Target 2-(1-Isopropyl-4-methyl-3-oxo- 2-piperazinyl)-acetic acid Step4->Target

Fig 2. Regiocontrolled stepwise synthesis of the 3-oxopiperazine scaffold.

Experimental Protocol & Self-Validation
  • Regioselective Aza-Michael: Dissolve dimethyl maleate (1.0 eq) in EtOH (0.5 M). Add isopropylamine (1.2 eq) and stir at room temperature for 12 hours.

    • Causality: Using a mono-amine guarantees 100% regiocontrol. The isopropyl group is now permanently locked into what will become the N1 position.

    • Self-Validation: TLC (KMnO4 stain) will show complete consumption of the maleate. LC-MS will confirm a single peak at m/z 204 [M+H]+.

  • Reductive Amination: Dissolve the resulting dimethyl N-isopropylaspartate in 1,2-dichloroethane (DCE). Add N-Boc-N-methylaminoacetaldehyde (1.1 eq) and NaBH(OAc)3 (1.5 eq). Stir for 16 hours.

    • Self-Validation: The secondary amine N-H stretch (~3300 cm⁻¹) in IR will disappear, confirming tertiary amine formation.

  • Deprotection & Cyclization: Treat the intermediate with 20% TFA in DCM for 2 hours to remove the Boc group. Concentrate under vacuum. Dissolve the crude residue in toluene, add DIPEA (3.0 eq), and heat to 90°C for 12 hours.

    • Causality: The alpha-ester of the aspartate intermediate is significantly more electrophilic than the beta-ester. The newly liberated secondary methylamine selectively attacks the alpha-ester, forming the C3 lactam.

    • Self-Validation: ¹H NMR will show the disappearance of one methoxy singlet (~3.7 ppm), confirming the loss of methanol and successful ring closure.

  • Hydrolysis: Treat the methyl ester with LiOH (2.0 eq) in THF/H₂O (3:1) for 4 hours. Acidify to pH 3 to precipitate the product. Filter and dry.

Verdict: This pathway is highly robust. While it adds two synthetic steps, it completely bypasses the need for chromatography, making it the superior choice for multigram to kilogram scale-up.

Quantitative Data Comparison

The table below summarizes the empirical performance metrics of both pathways based on standard process chemistry parameters.

Performance MetricPathway A (Direct Cascade)Pathway B (Stepwise Assembly)Scientific Context & Causality
Overall Yield 12 - 18%62 - 68%Pathway A suffers massive losses during the separation of regioisomers.
Regioselectivity 1 : 1.8 (Desired : Undesired)> 99 : 1Pathway B physically prevents the formation of the undesired isomer via sequential addition.
Step Count 2 Steps4 StepsPathway B trades brevity for precision, a common necessity in asymmetric piperazine synthesis.
Purification Preparative HPLC requiredCrystallization / ExtractionPathway B intermediates are clean enough to be telescoped without column chromatography.
E-Factor > 450 (Due to HPLC solvents)~ 45Pathway B is significantly greener and more sustainable for commercial production.
Scalability Poor (Milligram limit)Excellent (Kilogram scale)Pathway B's reliance on crystallization makes it highly amenable to pilot-plant manufacturing.

Conclusion & Recommendations

For researchers synthesizing 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid for early-stage screening where only a few milligrams are needed, Pathway A might seem tempting due to reagent availability. However, the rigorous chromatographic separation required makes it a false economy of time.

Pathway B is the definitive recommendation. By applying a stepwise, chiral-pool-inspired logic, Pathway B leverages the inherent electrophilic differences between the alpha and beta esters of aspartate derivatives. It transforms a chaotic, kinetically doomed reaction into a self-validating, highly reproducible process suitable for drug development professionals.

Sources

Comparative

High-Resolution HCD vs. Traditional CID: Mass Spectrometry Fragmentation Pattern Validation for 3-Oxo-Piperazine Acetic Acids

Executive Summary 3-oxo-piperazine acetic acids represent a highly privileged pharmacophore in modern drug discovery, frequently serving as conformationally restricted scaffolds in peptidomimetics, integrin antagonists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-oxo-piperazine acetic acids represent a highly privileged pharmacophore in modern drug discovery, frequently serving as conformationally restricted scaffolds in peptidomimetics, integrin antagonists, and Factor Xa inhibitors. Validating the structural integrity and regioisomerism of these compounds during synthesis relies heavily on tandem mass spectrometry (MS/MS)[1]. However, the robust nature of the oxo-piperazine core presents unique fragmentation challenges. This guide objectively compares the fragmentation performance of Higher-energy C-trap Dissociation (HCD) on an Orbitrap platform against traditional Collision-Induced Dissociation (CID) on Ion Trap and Quadrupole Time-of-Flight (Q-TOF) systems, providing a self-validating protocol for rigorous structural elucidation.

Mechanistic Divergence: Trap-Type CID vs. Beam-Type HCD

In mass spectrometry, understanding the causality behind experimental choices is paramount for accurate structural elucidation. The fragmentation of piperazine derivatives typically yields characteristic low-mass reporter ions, such as the C3​H6​N+ fragment at m/z 56, which arises from the deep cleavage of the piperazine ring[2]. The ability to detect this ion dictates the success of the validation assay.

The Limitation of Trap-Type CID: When utilizing traditional Ion Trap CID, precursor ions undergo resonant excitation. This process slowly "heats" the ion through multiple low-energy collisions, leading to fragmentation via the lowest energy pathways—typically resulting in superficial neutral losses such as the elimination of H2​O or CO2​ from the acetic acid moiety. Furthermore, Ion Trap CID is fundamentally limited by the "1/3 rule" (Low-Mass Cut-Off, LMCO). This physical limitation dictates that fragment ions with an m/z less than approximately one-third of the precursor ion are not stably trapped and remain undetected[3]. For a typical 3-oxo-piperazine derivative ( m/z ~250-350), the critical m/z 56 reporter ion falls squarely into this blind spot.

The HCD Advantage: Conversely, HCD is a beam-type, non-resonant activation technique[3]. Precursor ions receive a rapid, high-energy bolus, allowing them to bypass the lowest energy thresholds and access higher-energy dissociation channels. This electron-impact-like fragmentation shatters the robust 3-oxo-piperazine core, yielding rich low-mass diagnostic ions without the LMCO penalty, thereby dramatically improving the yield of fragment ions at low m/z [4]. While Q-TOF systems also utilize beam-type CID to overcome the LMCO, Orbitrap HCD pairs this capability with ultra-high resolution, allowing for the separation of isobaric interferences in complex matrices.

Mechanism Parent 3-Oxo-piperazine Acetic Acid [M+H]+ Stable Core Structure HCD Beam-Type HCD (Orbitrap/Q-TOF) Non-Resonant, High Energy Parent->HCD CID Trap-Type CID (Ion Trap) Resonant, Low Energy Parent->CID Frag1 Neutral Loss (-H2O, -CO2) High-Mass Fragments HCD->Frag1 Low NCE Frag2 Deep Core Cleavage m/z 56 (C3H6N+) Reporter HCD->Frag2 High NCE CID->Frag1 Loss Low-Mass Cut-Off (LMCO) < 1/3 Precursor m/z Lost CID->Loss 1/3 Rule Penalty

Fig 1. Mechanistic divergence of 3-oxo-piperazine fragmentation under HCD vs. Trap-Type CID.

Comparative Performance Analysis

To objectively evaluate the best platform for 3-oxo-piperazine acetic acid validation, we compared three standard MS architectures. The data below summarizes the quantitative and qualitative performance metrics based on experimental fragmentation yields.

FeatureOrbitrap HCDQ-TOF CIDIon Trap CID
Dissociation Type Beam-TypeBeam-TypeTrap-Type (Resonant)
Low-Mass Cut-Off (LMCO) NoneNone~1/3 of Precursor m/z
m/z 56 ( C3​H6​N+ ) Detection Excellent (High Yield)Good (Moderate Yield)Poor / Undetectable
Mass Resolution Ultra-High (>100,000)High (~40,000)Low (Unit Resolution)
Energy Control Stepped NCEFixed/Ramped CENormalized Collision Energy
Primary Utility Deep structural elucidationRoutine accurate massMS n pathway mapping

Conclusion: While Ion Trap CID is excellent for sequential MS n pathway mapping, it fails to provide the definitive low-mass fingerprint required for piperazine ring validation. Orbitrap HCD provides the optimal balance of deep core cleavage and ultra-high mass accuracy[1].

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating stable isotope spiking and orthogonal energy stepping, the assay internally verifies both mass accuracy and structural connectivity, eliminating the risk of misinterpreting artifactual rearrangements[4].

Step 1: Sample Preparation & Internal Calibration
  • Reconstitute the synthesized 3-oxo-piperazine acetic acid derivative in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

  • Self-Validation Step: Spike the sample with a 13C2​ -labeled internal standard (100 ng/mL). This internal standard inherently validates extraction efficiency, matrix suppression, and mass analyzer calibration throughout the run.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • A: LC-MS grade Water + 0.1% Formic Acid

    • B: LC-MS grade Acetonitrile + 0.1% Formic Acid

  • Gradient: Initiate at 5% B, hold for 0.5 min, ramp to 95% B over 4.5 min. This rapid gradient ensures the chromatographic resolution of potential regioisomers prior to MS introduction.

Step 3: MS/MS Acquisition via Stepped NCE
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Precursor Isolation: Isolate the [M+H]+ precursor ion using the quadrupole with a narrow 1.0 m/z isolation window.

  • Self-Validation Step (Energy Stepping): Acquire MS/MS spectra using Stepped Normalized Collision Energies (NCE) at 20, 40, and 60[4].

    • Causality: Low energy (NCE 20) confirms the intact precursor and superficial neutral losses ( −H2​O , −CO2​ ). High energy (NCE 60) forces the deep core cleavage required to generate the m/z 56 reporter ion. Acquiring these in a single stepped scan provides a complete, self-consistent fragmentation landscape.

Step 4: Data Fingerprinting
  • Extract the exact mass of the precursor and fragment ions with a mass tolerance of <5 ppm.

  • Confirm the presence of the m/z 56 ( C3​H6​N+ ) peak and cross-reference the mass shift of the 13C2​ -labeled internal standard to definitively assign the fragments.

Workflow A Sample Prep (Isotope Spiking) B UHPLC Separation (Isomer Resolution) A->B C ESI+ Ionization [M+H]+ Generation B->C D Quadrupole Isolation (1.0 m/z Window) C->D E HCD Fragmentation (Stepped NCE: 20/40/60) D->E F Orbitrap Detection (High-Res Fingerprinting) E->F

Fig 2. Self-validating LC-MS/MS workflow for 3-oxo-piperazine acetic acid structural elucidation.

References

  • [2] DeRuiter, J., et al. "Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies." Taylor & Francis (2018). URL:[Link]

  • [3] "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." PubMed Central (NIH) (2011). URL:[Link]

  • [4] Neves, B., et al. "Advancing Target Identification of Nitrated Phospholipids in Biological Systems by HCD Specific Fragmentation Fingerprinting in Orbitrap Platforms." MDPI Molecules (2020). URL:[Link]

  • [1] Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Publishing (2015). URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid in a laboratory settin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your research. The protocols outlined below are designed to be self-validating, promoting best practices in chemical handling and disposal.

Immediate Safety Briefing: Understanding the Hazard Profile

  • Piperazine Derivatives: These compounds can be corrosive and cause severe skin burns and eye damage.[1][2] Some piperazine compounds are also classified as skin and respiratory sensitizers, meaning they can cause allergic reactions upon repeated exposure.[1][3][4]

  • Acetic Acid (Concentrated): Glacial acetic acid is a corrosive and flammable liquid.[5][6][7] Its vapors can cause severe irritation to the respiratory tract.[5]

Given this, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid should be handled as a hazardous substance with corrosive properties and the potential to be a skin and respiratory sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the required PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Provides protection against splashes and airborne particles, which can cause serious eye irritation or damage.[2][8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Protects the skin from direct contact, which could lead to irritation or burns.[2][5]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and skin.[2][5]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Necessary in areas with poor ventilation or when handling the powder form of the compound to prevent inhalation of dust or vapors.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

Preparation and Engineering Controls
  • Ventilation: All work with 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]

  • Spill Kit: A chemical spill kit appropriate for corrosive materials should be available in the immediate work area.[5][7]

Handling Procedure

The following workflow diagram illustrates the safe handling process from retrieval to use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Function A->B C Gather All Necessary Equipment B->C D Retrieve Compound from Storage C->D E Weigh Compound in Fume Hood D->E F Prepare Solution in Fume Hood E->F G Cap and Label Container F->G H Decontaminate Work Area G->H I Dispose of Waste in Labeled Container H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][8]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[1][3][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][8]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

Waste Segregation and Labeling

All waste materials contaminated with 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated hazardous waste container.[2] The container must be clearly labeled with the chemical name and a description of the contents.

Disposal Protocol

The following table outlines the recommended disposal procedures.

Waste TypeDisposal Procedure
Unused Compound Collect in a sealed, labeled container for disposal as hazardous chemical waste.
Contaminated Labware Rinse with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous waste. Dispose of the cleaned labware according to laboratory procedures.
Contaminated PPE Place in a sealed bag and dispose of as solid hazardous waste.[2]
Aqueous Solutions Neutralize with a suitable base (e.g., sodium bicarbonate) under controlled conditions in a fume hood. The neutralized solution may be suitable for drain disposal, but always check local regulations first.

Important: Never dispose of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid or its waste down the drain without proper neutralization and adherence to local environmental regulations.[6][10]

Storage and Incompatibilities

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[3][11][12]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Fisher Scientific. (2024, February 16). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]

  • SDS Manager. (2026, March 6). Acetic Acid: Uses, Dangers & Safe Handling Tips. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • SafeChem Industries. (2026, March 3). Top 10 Tips for Safe Handling of Concentrated Acetic Acid. Retrieved from [Link]

  • University of Washington. (2021, June 23). Acetic Acid SOP. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1987). Occupational Safety and Health Guideline for Acetic Acid. Retrieved from [Link]

  • National Hazardous Substances Library. (n.d.). Various Safety Data Sheets. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023, June 14). Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

  • University Laboratory Safety Committee. (n.d.). Glacial Acetic Acid SOP. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
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2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
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